Product packaging for Thiourea, (2-aminophenyl)-(Cat. No.:CAS No. 3394-09-0)

Thiourea, (2-aminophenyl)-

Cat. No.: B15314242
CAS No.: 3394-09-0
M. Wt: 167.23 g/mol
InChI Key: HZFPIVZQYGZVEO-UHFFFAOYSA-N
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Description

Thiourea, (2-aminophenyl)- is a useful research compound. Its molecular formula is C7H9N3S and its molecular weight is 167.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3S B15314242 Thiourea, (2-aminophenyl)- CAS No. 3394-09-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3394-09-0

Molecular Formula

C7H9N3S

Molecular Weight

167.23 g/mol

IUPAC Name

(2-aminophenyl)thiourea

InChI

InChI=1S/C7H9N3S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,8H2,(H3,9,10,11)

InChI Key

HZFPIVZQYGZVEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=S)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (2-aminophenyl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2-aminophenyl)thiourea, a versatile building block in medicinal chemistry and materials science. This document details a reliable synthetic protocol and outlines the key analytical techniques for its thorough characterization, presenting quantitative data in a structured format for ease of reference.

Synthesis of (2-aminophenyl)thiourea

The synthesis of (2-aminophenyl)thiourea can be effectively achieved through a two-step process commencing with the reaction of 2-nitroaniline with an isothiocyanate, followed by the reduction of the nitro group. A common and efficient method involves the use of a precursory acyl isothiocyanate, which is subsequently hydrolyzed, or more directly, by employing a simple isothiocyanate followed by reduction. For the purpose of this guide, a well-established route involving the reduction of a nitro-substituted thiourea precursor is presented. This method is advantageous due to the ready availability of the starting materials and the generally high yields achieved.

A general and adaptable procedure for the synthesis of 1-acyl-3-(2-aminophenyl)thioureas has been reported, which can be modified for the synthesis of the parent compound. The key step is the reduction of the nitro group of a 1-acyl-3-(2-nitrophenyl)thiourea intermediate using a reducing agent such as tin(II) chloride (SnCl₂) in an acidic medium like acetic acid[1].

Experimental Protocol: Synthesis of 1-acyl-3-(2-aminophenyl)thiourea

This protocol describes a general method for the synthesis of 1-acyl-3-(2-aminophenyl)thiourea derivatives, which can be adapted for the synthesis of the parent compound by excluding the initial acylation step and starting directly with 2-nitrophenyl isothiocyanate.

Materials:

  • Substituted carboxylic acid (for acylated derivatives)

  • Thionyl chloride (SOCl₂)

  • Potassium thiocyanate (KSCN)

  • 2-Nitroaniline

  • Tin(II) chloride (SnCl₂)

  • Glacial acetic acid

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Formation of Acyl Isothiocyanate: A substituted carboxylic acid is reacted with thionyl chloride to form the corresponding acyl chloride. This is then reacted with potassium thiocyanate to generate the acyl isothiocyanate in situ.

  • Formation of 1-acyl-3-(2-nitrophenyl)thiourea: The freshly prepared acyl isothiocyanate is then reacted with 2-nitroaniline in a suitable solvent.

  • Reduction of the Nitro Group: The resulting 1-acyl-3-(2-nitrophenyl)thiourea is dissolved in glacial acetic acid. Tin(II) chloride is added portion-wise to the solution, and the reaction mixture is stirred until the reduction of the nitro group to an amine is complete.

  • Work-up and Purification: The reaction mixture is then poured into ice water, and the precipitated product is collected by filtration. The crude product is purified by recrystallization, for example, from a DMF/water mixture, to yield the pure 1-acyl-3-(2-aminophenyl)thiourea[1].

To synthesize the parent (2-aminophenyl)thiourea, one would start with 2-nitrophenyl isothiocyanate and react it with ammonia, followed by the reduction of the nitro group as described in step 3.

Synthesis Pathway

Synthesis cluster_0 Step 1: Formation of Nitrophenylthiourea cluster_1 Step 2: Reduction 2-Nitroaniline 2-Nitroaniline Nitrophenylthiourea Nitrophenylthiourea 2-Nitroaniline->Nitrophenylthiourea Reaction Isothiocyanate Isothiocyanate Isothiocyanate->Nitrophenylthiourea Aminophenylthiourea (2-aminophenyl)thiourea Nitrophenylthiourea->Aminophenylthiourea Reduction Reducing_Agent Reducing Agent (e.g., SnCl2/AcOH) Reducing_Agent->Aminophenylthiourea

Caption: Synthesis of (2-aminophenyl)thiourea.

Characterization of (2-aminophenyl)thiourea

Thorough characterization is essential to confirm the identity and purity of the synthesized (2-aminophenyl)thiourea. The following techniques are routinely employed.

Physical Properties
PropertyValue
Molecular Formula C₇H₉N₃S
Molecular Weight 167.23 g/mol
Appearance Pale yellow crystals[2]
Melting Point Not explicitly reported for the parent compound, but derivatives have melting points in the range of 121-184°C[1].
Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure of the compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the thiourea protons. For 1-acyl-3-(2-aminophenyl)thiourea derivatives, the aromatic protons typically appear as a multiplet in the range of δ 6.75-8.09 ppm. The amino group (Ar-NH₂) protons often appear as a singlet around δ 5.20-5.30 ppm, and the two NH protons of the thiourea moiety appear as singlets at lower fields, for example, around δ 11.44-12.91 ppm[1].

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the thiocarbonyl carbon (C=S). In 1-acyl-3-(2-aminophenyl)thiourea derivatives, the thiocarbonyl carbon signal appears around δ 180.3 ppm. The aromatic carbons resonate in the region of δ 114-155 ppm[1].

Table 1: NMR Data for 1-acyl-3-(2-aminophenyl)thiourea Derivatives (in DMSO-d₆) [1]

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-Phenylacyl-3-(2'-aminophenyl) thiourea 12.52 (s, 1H, NH), 11.44 (s, 1H, NH), 8.03-6.80 (m, 9H, Ar-H), 5.30 (s, 2H, Ar-NH₂)180.34, 165.48, 154.39, 133.62, 132.95, 130.41, 130.10, 128.63, 128.27, 127.28, 125.78, 124.05, 119.32, 118.44
1-(2'-Pyridyl)acyl-3-(2'-aminophenyl) thiourea 12.90 (s, 1H, NH), 11.68 (s, 1H, NH), 8.02-7.83 (m, 4H, Py-H), 7.03-6.75 (m, 4H, Ar-H), 5.20 (s, 2H, Ar-NH₂)180.36, 166.90, 154.48, 151.23, 147.67, 137.50, 130.48, 126.76, 125.51, 124.56, 124.00, 119.96, 114.90
1-(2'-Furanyl)acyl-3-(2'-aminophenyl) thiourea 12.91 (s, 1H, NH), 11.64 (s, 1H, NH), 8.09-6.83 (m, 3H, furyl-H), 7.03-6.75 (m, 4H, Ar-H), 5.20 (s, 2H, Ar-NH₂)180.30, 166.78, 154.45, 147.23, 143.65, 130.48, 125.53, 124.56, 119.63, 115.36, 109.71

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands are expected for the N-H, C=S, and aromatic C-H and C=C bonds.

Table 2: Key IR Absorptions for 1-acyl-3-(2-aminophenyl)thiourea Derivatives (KBr, cm⁻¹) [1]

Functional GroupWavenumber (cm⁻¹)
N-H stretching (thiourea and amine)3165 - 3220
C=O stretching (acyl group)1628 - 1675
C=S stretching~1250

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (2-aminophenyl)thiourea, the molecular ion peak [M]⁺ would be expected at m/z 167. The fragmentation pattern would likely involve cleavage of the thiourea side chain and fragmentation of the aromatic ring. A study on phthalimidoacyl derivatives of (2-aminophenyl)thiourea showed characteristic fragmentation patterns that can be useful for structural elucidation[2].

Experimental Protocol: Characterization

1. Melting Point:

  • A small amount of the purified solid is packed into a capillary tube.

  • The melting point is determined using a standard melting point apparatus.

2. NMR Spectroscopy:

  • A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H and ¹³C NMR spectra are recorded on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

3. IR Spectroscopy:

  • A small amount of the solid sample is mixed with KBr powder and pressed into a pellet.

  • The IR spectrum is recorded using an FTIR spectrometer.

4. Mass Spectrometry:

  • A dilute solution of the sample is introduced into the mass spectrometer.

  • The mass spectrum is recorded using an appropriate ionization technique (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Characterization Workflow

Characterization cluster_techniques Characterization Techniques cluster_data Data Analysis Synthesized_Compound Purified (2-aminophenyl)thiourea MP Melting Point Synthesized_Compound->MP Physical Property NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR Structural Elucidation IR IR Spectroscopy Synthesized_Compound->IR Functional Group Analysis MS Mass Spectrometry Synthesized_Compound->MS Molecular Weight and Fragmentation MP_Data Melting Range MP->MP_Data NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data m/z Values MS->MS_Data

References

An In-depth Technical Guide on the Molecular Structure and Conformation of (2-aminophenyl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-aminophenyl)thiourea is a molecule of significant interest in medicinal chemistry and materials science due to its versatile chemical properties and potential biological activities. As a derivative of thiourea, it possesses a core structure that allows for diverse substitution patterns, leading to a wide array of compounds with applications ranging from anticancer agents to corrosion inhibitors. The presence of the 2-aminophenyl group introduces unique conformational possibilities and hydrogen bonding patterns that are crucial for its interaction with biological targets and its solid-state packing. This guide provides a comprehensive overview of the molecular structure and conformation of (2-aminophenyl)thiourea, drawing upon spectroscopic and crystallographic data from the core molecule and its closely related derivatives.

Molecular Structure and Conformation

The molecular structure of (2-aminophenyl)thiourea is characterized by a central thiourea moiety linked to a 2-aminophenyl group. The conformation of N-aryl thioureas is primarily dictated by the rotational barriers around the C-N bonds and the potential for intramolecular hydrogen bonding.

Theoretical studies, including Density Functional Theory (DFT) calculations, on related N-aryl thioureas suggest that the molecule can adopt several conformations, primarily described as syn or anti with respect to the orientation of the substituents on the nitrogen atoms relative to the thione group, and cis or trans with respect to the orientation of the substituents on the two nitrogen atoms relative to each other.

In the case of (2-aminophenyl)thiourea, the presence of the amino group at the ortho position of the phenyl ring introduces the strong possibility of an intramolecular hydrogen bond between one of the thiourea N-H protons and the nitrogen of the amino group. This interaction is expected to significantly stabilize a specific conformation, likely a planar or near-planar arrangement of the phenyl ring and the thiourea backbone.

Crystallographic studies of closely related compounds, such as N,N′-bis[2-(dimethylamino)phenyl]thiourea, have confirmed the presence of intramolecular hydrogen bonds between the thiourea N-H and the ortho-amino substituent.[1] This interaction leads to the formation of a six-membered ring, which contributes to the planarity and rigidity of this molecular fragment.

Key Conformational Features:
  • Intramolecular Hydrogen Bonding: A key feature is the expected intramolecular hydrogen bond between a thiourea N-H and the ortho-amino group, forming a stable six-membered ring.

  • Planarity: The aforementioned hydrogen bond likely forces the phenyl ring and the thiourea moiety into a coplanar or near-coplanar orientation.

  • Thiourea Conformation: The thiourea unit itself can exist in different conformations. In many crystal structures of N-aryl thioureas, a trans arrangement of the aryl group and the other substituent on the second nitrogen is observed.

Data Presentation

Table 1: Spectroscopic Data for (2-aminophenyl)thiourea and Related Derivatives
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Key IR Bands (cm-1)Reference
1-Acyl-3-(2'-aminophenyl) thiourea derivativesNHCSNH: ~12.9, ~11.6 (singlets); Aromatic H: 6.75-7.91 (multiplet)C=S: ~180.2; C=O: ~165.1; Aromatic C: 109-154N-H stretching, C=S stretching, C=O stretching[2]
N,N′-bis[2-(dimethylamino)phenyl]thioureaN-H resonance confirms intramolecular H-bond-Red-shifted N-H stretch compared to diethylamino analogue[1]
Thiourea (parent molecule)--N-H stretching: 3371, 3260, 3156; C=S asymmetric stretching: 1585; C=S symmetric stretching: 1449; C-S vibrations: 1088[3]
Table 2: Crystallographic Data for Structurally Related Thiourea Derivatives
CompoundC=S Bond Length (Å)C-N Bond Lengths (Å)Dihedral Angle (Phenyl-Thiourea) (°)Key Hydrogen BondsReference
N,N′-bis[2-(dimethylamino)phenyl]thiourea1.6879(11)1.3396(14), 1.3621(15)-Intramolecular N-H···N[1]
N-((4-acetylphenyl) carbamothioyl)-2,4-dichlorobenzamide--33.32(6)Intramolecular N-H···O; Intermolecular C-H···O and N-H···S[4]
Methyl 2-(3-benzoylthioureido)benzoate---Intramolecular N-H···O[5]

Experimental Protocols

General Synthesis of (2-aminophenyl)thiourea Derivatives

The synthesis of (2-aminophenyl)thiourea and its derivatives generally follows a multi-step procedure, often starting from a corresponding carboxylic acid or an amine. A common route involves the formation of an isothiocyanate intermediate, which then reacts with an appropriate amine.

Example Protocol for 1-Acyl-3-(2'-aminophenyl)thioureas: [2]

  • Acyl Isothiocyanate Formation: A carboxylic acid is treated with thionyl chloride (SOCl2) to form the corresponding acyl chloride. This intermediate is then reacted with potassium thiocyanate (KSCN) or ammonium thiocyanate to generate the acyl isothiocyanate in situ.

  • Coupling Reaction: The acyl isothiocyanate is reacted with 2-nitroaniline. The nitro group serves as a protecting group for the amine and an electron-withdrawing group to facilitate the reaction.

  • Reduction of the Nitro Group: The resulting 1-acyl-3-(2'-nitrophenyl)thiourea is then reduced to the desired 1-acyl-3-(2'-aminophenyl)thiourea. A common reducing agent for this step is tin(II) chloride (SnCl2) in an acidic medium like acetic acid.

  • Purification: The final product is typically purified by recrystallization from a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for confirming the structure of the synthesized compounds. Key signals include the N-H protons of the thiourea and amino groups, the aromatic protons, and the carbon of the C=S group.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. Important vibrational bands include the N-H stretching, C=S stretching (thioamide band), and C-N stretching frequencies.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, dihedral angles, and intermolecular interactions.

  • Elemental Analysis: This technique is used to determine the elemental composition (C, H, N, S) of the compound, which helps to confirm its purity and empirical formula.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product Carboxylic_Acid Carboxylic Acid Acyl_Chloride_Formation 1. Acyl Chloride Formation (SOCl2) Carboxylic_Acid->Acyl_Chloride_Formation o_Nitroaniline 2-Nitroaniline Coupling 3. Coupling Reaction o_Nitroaniline->Coupling Isothiocyanate_Formation 2. Isothiocyanate Formation (KSCN) Acyl_Chloride_Formation->Isothiocyanate_Formation Isothiocyanate_Formation->Coupling Reduction 4. Nitro Group Reduction (SnCl2) Coupling->Reduction Final_Product (2-aminophenyl)thiourea Derivative Reduction->Final_Product

Caption: Synthetic workflow for (2-aminophenyl)thiourea derivatives.

Conformation_Logic Molecule (2-aminophenyl)thiourea Features Key Structural Features Molecule->Features Ortho_Amino Ortho-amino group Features->Ortho_Amino Thiourea_NH Thiourea N-H Features->Thiourea_NH Interaction Intramolecular H-Bonding Ortho_Amino->Interaction Thiourea_NH->Interaction Consequence Conformational Consequences Interaction->Consequence Planarity Increased Planarity Consequence->Planarity Stability Enhanced Stability Consequence->Stability

Caption: Factors influencing the conformation of (2-aminophenyl)thiourea.

Conclusion

The molecular structure and conformation of (2-aminophenyl)thiourea are governed by a delicate interplay of electronic effects and intramolecular forces, most notably hydrogen bonding. While a definitive crystal structure of the parent molecule remains to be reported, extensive data from its derivatives and theoretical models provide a clear picture of its likely structural preferences. The presence of the ortho-amino group is a critical determinant of its conformation, leading to a relatively planar and stable structure. This foundational understanding is essential for the rational design of novel (2-aminophenyl)thiourea derivatives with tailored properties for applications in drug discovery and materials science. Further single-crystal X-ray diffraction studies on the parent compound would be invaluable to precisely elucidate its solid-state structure and intermolecular interactions.

References

An In-depth Technical Guide on the Solubility and Stability of (2-aminophenyl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (2-aminophenyl)thiourea, focusing on its solubility and stability. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound and its derivatives. While experimental data for (2-aminophenyl)thiourea is limited in publicly available literature, this guide synthesizes the available information, provides context based on related thiourea derivatives, and outlines detailed experimental protocols for determining these crucial parameters.

Physicochemical Properties

(2-aminophenyl)thiourea, with the molecular formula C₇H₉N₃S, is an aromatic thiourea derivative. A summary of its basic physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of (2-aminophenyl)thiourea

PropertyValueSource
Molecular Formula C₇H₉N₃SPubChem
Molecular Weight 167.23 g/mol PubChem
Predicted XLogP3 1.1PubChem
Predicted Hydrogen Bond Donor Count 3PubChem
Predicted Hydrogen Bond Acceptor Count 3PubChem
Predicted Rotatable Bond Count 1PubChem

Note: Most of the available data is based on computational predictions and may not reflect experimental values.

Solubility Profile

To address the lack of specific data, a standardized experimental protocol for determining the solubility of (2-aminophenyl)thiourea is provided below. This protocol can be adapted for various solvents and temperatures to generate a comprehensive solubility profile.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of (2-aminophenyl)thiourea in a given solvent at a specific temperature.

Materials:

  • (2-aminophenyl)thiourea (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), acetonitrile) of analytical grade

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of (2-aminophenyl)thiourea to a known volume of the selected solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time required to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, a filter tip can be used.

    • Centrifuge the collected supernatant at a high speed (e.g., 10,000 rpm for 15 minutes) to further separate any suspended solids.

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of (2-aminophenyl)thiourea.

    • Prepare a calibration curve using standard solutions of (2-aminophenyl)thiourea of known concentrations.

    • Calculate the solubility of (2-aminophenyl)thiourea in the solvent at the specified temperature based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_sampling Sampling & Processing cluster_analysis Analysis A Add excess (2-aminophenyl)thiourea to solvent B Equilibrate at constant temperature with agitation A->B C Collect supernatant B->C D Centrifuge to remove fine particles C->D E Dilute supernatant D->E F Quantify using validated HPLC method E->F G Calculate solubility F->G

Caption: Workflow for conducting forced degradation studies.

Potential Signaling Pathways

While specific signaling pathways modulated by (2-aminophenyl)thiourea have not been definitively elucidated in the available literature, research on various thiourea derivatives suggests potential mechanisms of action, particularly in the context of their observed biological activities, such as anticancer and antimicrobial effects.

Thiourea derivatives have been reported to interact with a variety of biological targets, which can lead to the modulation of several key signaling pathways. The presence of the aminophenyl group may influence the target specificity and potency.

Hypothesized Signaling Pathway Interactions:

G cluster_compound Compound cluster_targets Potential Molecular Targets cluster_pathways Downstream Signaling Pathways A (2-aminophenyl)thiourea B Kinases A->B C Microtubules A->C D Reactive Oxygen Species (ROS) A->D E MAPK Pathway B->E F PI3K/Akt Pathway B->F G Cell Cycle Regulation C->G H Apoptosis D->H I I E->I Cellular Response (e.g., Antiproliferative, Antimicrobial) F->I Cellular Response (e.g., Antiproliferative, Antimicrobial) G->I Cellular Response (e.g., Antiproliferative, Antimicrobial) H->I Cellular Response (e.g., Antiproliferative, Antimicrobial)

Caption: Hypothesized signaling pathways potentially modulated by (2-aminophenyl)thiourea.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of (2-aminophenyl)thiourea and provides detailed experimental protocols to enable researchers to generate robust and reliable data. The lack of extensive experimental data in the public domain highlights the need for further investigation into the physicochemical properties of this compound. The provided methodologies for solubility determination and forced degradation studies offer a framework for systematic characterization, which is essential for advancing its potential applications in drug development and other scientific fields. Future studies should focus on generating quantitative solubility data in a range of pharmaceutically relevant solvents and elucidating the specific degradation products and pathways. Furthermore, targeted biological studies are required to identify the precise signaling pathways modulated by (2-aminophenyl)thiourea to better understand its mechanism of action.

spectroscopic analysis of (2-aminophenyl)thiourea (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (2-aminophenyl)thiourea, a molecule of interest in medicinal chemistry and materials science. The following sections detail the expected spectroscopic characteristics based on its structure, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines the fundamental experimental protocols for acquiring such spectra, offering a foundational understanding for researchers in drug development and related scientific fields.

Molecular Structure and Spectroscopic Overview

(2-aminophenyl)thiourea possesses a unique molecular architecture, incorporating a phenyl ring with an amino substituent and a thiourea functional group. This combination of an aromatic system and multiple heteroatoms gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification, purity assessment, and the study of its chemical interactions.

The expected spectroscopic data for (2-aminophenyl)thiourea is summarized below. This data is compiled based on the analysis of its constituent functional groups and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For (2-aminophenyl)thiourea, both ¹H and ¹³C NMR are invaluable for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (2-aminophenyl)thiourea is expected to show distinct signals for the aromatic protons and the protons of the amino and thiourea groups. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Expected ¹H NMR Data for (2-aminophenyl)thiourea

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.5m4HAromatic protons (C₆H₄)
~ 6.8br s2HAmino group (-NH₂)
~ 8.5br s1HThiourea (-NH-)
~ 7.8br s2HThiourea (-NH₂)

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. "m" denotes a multiplet and "br s" denotes a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum is typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom.

Table 2: Expected ¹³C NMR Data for (2-aminophenyl)thiourea

Chemical Shift (δ, ppm)Assignment
~ 183C=S (Thiourea)
~ 145C-NH₂ (Aromatic)
~ 130C-NH (Aromatic)
~ 128Aromatic CH
~ 125Aromatic CH
~ 120Aromatic CH
~ 118Aromatic CH

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (2-aminophenyl)thiourea will exhibit characteristic absorption bands for its amino, thiourea, and aromatic moieties.

Table 3: Expected IR Absorption Bands for (2-aminophenyl)thiourea

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretching (primary amine)
3200 - 3100MediumN-H stretching (thiourea)
3100 - 3000WeakC-H stretching (aromatic)
1620 - 1580StrongN-H bending (primary amine)
1600 - 1450Medium-StrongC=C stretching (aromatic)
1550 - 1480StrongN-H bending / C-N stretching (thiourea)
1350 - 1250StrongC=S stretching (thiourea)
850 - 750StrongC-H out-of-plane bending (aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For (2-aminophenyl)thiourea (C₇H₉N₃S), the molecular weight is approximately 167.24 g/mol .

Table 4: Expected Mass Spectrometry Data for (2-aminophenyl)thiourea

m/zInterpretation
168.05899[M+H]⁺ (Protonated molecule)[1]
167.05116[M]⁺ (Molecular ion)[1]
150.04897[M+H-H₂O]⁺ (Loss of water from protonated molecule)[1]

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following sections provide generalized experimental protocols for the spectroscopic techniques discussed. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of (2-aminophenyl)thiourea in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[2]

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Application: Place a small amount of solid (2-aminophenyl)thiourea directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The software will automatically subtract the background spectrum. The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.

Mass Spectrometry

Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of (2-aminophenyl)thiourea (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[3] The solution may be infused directly into the mass spectrometer or introduced via liquid chromatography.

  • Instrument Setup: Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a specified mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M]⁻) and any adducts (e.g., [M+H]⁺, [M+Na]⁺). If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The general workflow for the comprehensive spectroscopic analysis of a compound like (2-aminophenyl)thiourea is illustrated in the diagram below. This process ensures a systematic approach from sample handling to data interpretation and structural confirmation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Sample Compound Synthesis and Purification NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Solid Sample Sample->IR_Prep MS_Prep Dilute Solution Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer (ATR) IR_Prep->IR_Acq MS_Acq Mass Spectrometer (ESI) MS_Prep->MS_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Peak Identification (m/z) MS_Acq->MS_Proc NMR_Interp Chemical Shift & Coupling Analysis NMR_Proc->NMR_Interp IR_Interp Functional Group Identification IR_Proc->IR_Interp MS_Interp Molecular Weight & Fragmentation Analysis MS_Proc->MS_Interp Final_Structure Structural Confirmation and Purity Assessment NMR_Interp->Final_Structure IR_Interp->Final_Structure MS_Interp->Final_Structure

Caption: Workflow for the spectroscopic analysis of (2-aminophenyl)thiourea.

References

Tautomeric Forms of (2-aminophenyl)thiourea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminophenyl)thiourea is a versatile molecule with potential applications in medicinal chemistry and materials science. Its chemical behavior is intrinsically linked to the existence of tautomeric forms, primarily the thione-thiol equilibrium. This technical guide provides a comprehensive overview of the tautomeric forms of (2-aminophenyl)thiourea, including its synthesis, spectroscopic characterization, and the interplay of intramolecular forces that govern its structure. While direct, comprehensive studies on this specific molecule are limited, this guide synthesizes available data from related compounds and theoretical principles to offer a robust understanding for research and development applications.

Introduction

Thiourea and its derivatives are a well-established class of compounds with a wide range of biological activities and coordination properties. The tautomeric nature of the thiourea backbone, existing as a thione (C=S) or a thiol (C-S-H) form, is a critical determinant of its reactivity and interaction with biological targets. In the case of (2-aminophenyl)thiourea, the presence of an ortho-amino group introduces the potential for intramolecular hydrogen bonding, which can significantly influence the tautomeric equilibrium and conformational preferences. Understanding these tautomeric forms is paramount for predicting the molecule's behavior and for the rational design of new therapeutic agents and functional materials.

Synthesis of (2-aminophenyl)thiourea

The synthesis of (2-aminophenyl)thiourea can be achieved through the reaction of o-phenylenediamine with a thiocyanate salt in the presence of an acid. This method is a common route for the preparation of aryl thioureas.

Experimental Protocol: Synthesis of Substituted Phenylthiourea[1][2]

A generalized protocol for the synthesis of a substituted phenylthiourea, adaptable for (2-aminophenyl)thiourea, is as follows:

  • Formation of the Amine Salt: Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol. Add a stoichiometric amount of a strong acid (e.g., HCl) to form the corresponding ammonium salt.

  • Reaction with Thiocyanate: To the solution of the amine salt, add a solution of a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) (1-1.2 equivalents), in water or ethanol.

  • Reaction Mixture: Heat the resulting mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure. The crude product is then collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure (2-aminophenyl)thiourea.

Tautomeric Forms of (2-aminophenyl)thiourea

(2-Aminophenyl)thiourea can exist in two primary tautomeric forms: the thione form and the thiol form. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the presence of intramolecular hydrogen bonds.

Figure 1: Thione-thiol tautomerism in (2-aminophenyl)thiourea.

Based on studies of various thiourea derivatives, the thione form is generally considered to be the more stable and predominant tautomer in solution and in the solid state. The strong C=S bond and the delocalization of the nitrogen lone pairs contribute to its stability.

Role of Intramolecular Hydrogen Bonding

The ortho-amino group in (2-aminophenyl)thiourea can form an intramolecular hydrogen bond with the thiocarbonyl sulfur atom or one of the nitrogen atoms of the thiourea moiety. This interaction can further stabilize the thione tautomer and influence the molecule's conformation. X-ray crystallographic studies of related thiourea derivatives have shown the prevalence of such intramolecular hydrogen bonds in the solid state.[1][2]

Figure 2: Potential intramolecular hydrogen bonding in (2-aminophenyl)thiourea.

Spectroscopic Characterization

Spectroscopic techniques are crucial for identifying and characterizing the tautomeric forms of (2-aminophenyl)thiourea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide valuable information about the predominant tautomeric form in solution.

Table 1: Expected ¹H NMR Chemical Shifts for (2-aminophenyl)thiourea (in DMSO-d₆)

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
Aromatic-H6.5 - 7.5mComplex multiplet for the aminophenyl ring protons.
NH₂ (amino)4.5 - 5.5br sBroad singlet, exchangeable with D₂O.
NH (thiourea)8.0 - 9.5br sTwo broad singlets for the two NH protons, exchangeable with D₂O. The chemical shift is sensitive to concentration and hydrogen bonding.[3]
SH (thiol)3.0 - 4.0sExpected for the thiol tautomer, likely to be in very low concentration or not observed.

Table 2: Expected ¹³C NMR Chemical Shifts for (2-aminophenyl)thiourea (in DMSO-d₆)

CarbonExpected Chemical Shift (ppm)Notes
C=S (thione)180 - 190A downfield signal characteristic of a thiocarbonyl carbon. Its presence would be strong evidence for the thione tautomer being dominant.
C-S (thiol)110 - 130Expected for the thiol tautomer.
Aromatic-C115 - 150Multiple signals for the carbons of the aminophenyl ring.
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule and thus distinguishing between the thione and thiol forms.

Table 3: Key IR Absorption Frequencies for (2-aminophenyl)thiourea

Functional GroupWavenumber (cm⁻¹)IntensityNotes
N-H stretch (amino & thiourea)3100 - 3400Medium - StrongBroad bands indicative of hydrogen bonding.
C=S stretch (thione)700 - 850Medium - StrongA key band for identifying the thione tautomer.
S-H stretch (thiol)2550 - 2600WeakExpected for the thiol tautomer, but may be weak or absent if the thione form is predominant.
C-N stretch1400 - 1600Medium - StrongAssociated with the thiourea backbone.

Reactivity and Cyclization to 2-Aminobenzothiazoles

The tautomeric form of (2-aminophenyl)thiourea plays a crucial role in its reactivity. For instance, the cyclization of phenylthioureas to form 2-aminobenzothiazoles is a well-known reaction that proceeds through the thione tautomer. This reaction typically involves an oxidative cyclization mechanism.[4][5][6]

Cyclization cluster_workflow Synthetic Workflow start (2-aminophenyl)thiourea intermediate Oxidative Intermediate start->intermediate Oxidizing Agent (e.g., Br2) product 2-Aminobenzothiazole intermediate->product Intramolecular Cyclization

Figure 3: Reaction pathway for the cyclization of (2-aminophenyl)thiourea.

Experimental Protocol: Oxidative Cyclization of Phenylthiourea[7]

A general procedure for the oxidative cyclization of a phenylthiourea is as follows:

  • Dissolution: Dissolve the phenylthiourea derivative in a suitable solvent, such as chloroform or acetic acid.

  • Addition of Oxidizing Agent: Slowly add a solution of an oxidizing agent, such as bromine in the same solvent, to the reaction mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is typically poured into water or a basic solution to neutralize any acid formed. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude 2-aminobenzothiazole derivative, which can be further purified by chromatography or recrystallization.

Conclusion

The tautomerism of (2-aminophenyl)thiourea is a key aspect of its chemistry, with the thione form being the predominantly stable tautomer. This preference is likely reinforced by the potential for intramolecular hydrogen bonding involving the ortho-amino group. Spectroscopic methods, particularly NMR and IR, are essential tools for the characterization of its tautomeric state. A thorough understanding of the tautomeric equilibrium and conformational preferences of (2-aminophenyl)thiourea is critical for its application in drug design and development, where specific tautomeric forms may exhibit differential binding affinities to biological targets. Further computational and experimental studies are warranted to provide a more quantitative understanding of the tautomeric landscape of this important molecule.

References

The Multifaceted Biological Activities of (2-Aminophenyl)thiourea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminophenyl)thiourea derivatives represent a versatile class of compounds exhibiting a broad spectrum of biological activities. Their unique structural features, characterized by a reactive thiourea moiety and an aminophenyl group, allow for diverse chemical modifications, leading to a wide array of pharmacological effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of (2-aminophenyl)thiourea derivatives. Key areas of focus include their anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. Detailed experimental protocols for the evaluation of these activities are provided, alongside a compilation of quantitative biological data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their modes of action and potential therapeutic applications.

Introduction

Thiourea derivatives have long been recognized for their significant potential in medicinal chemistry. The presence of a thiocarbonyl group and two nitrogen atoms provides a scaffold for hydrogen bonding and coordination with various biological targets.[1] Among the vast landscape of thiourea compounds, those incorporating a (2-aminophenyl) moiety have garnered particular interest due to their enhanced biological profiles. This structural feature can influence the electronic properties and conformational flexibility of the molecule, often leading to improved potency and selectivity. This guide aims to consolidate the current knowledge on (2-aminophenyl)thiourea derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Synthesis of (2-Aminophenyl)thiourea Derivatives

The synthesis of (2-aminophenyl)thiourea derivatives is typically achieved through a straightforward and high-yielding nucleophilic addition reaction. The general approach involves the reaction of an appropriate isothiocyanate with 2-aminoaniline (o-phenylenediamine). A common synthetic route involves the reaction of various isothiocyanates with amines in a suitable solvent like dichloromethane or tert-butanol.[2] For acyl-substituted derivatives, a multi-step synthesis can be employed, starting from the acylation of an acid followed by isothiocyanation and subsequent coupling with 2-nitroaniline, which is then reduced to the desired (2-aminophenyl)thiourea.[3]

Below is a generalized workflow for the synthesis of N,N'-disubstituted (2-aminophenyl)thiourea derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Isothiocyanate (R-N=C=S) Isothiocyanate (R-N=C=S) ReactionVessel Reaction in Solvent (e.g., Dichloromethane) Isothiocyanate (R-N=C=S)->ReactionVessel 2-Aminoaniline 2-Aminoaniline 2-Aminoaniline->ReactionVessel Product (2-Aminophenyl)thiourea Derivative ReactionVessel->Product Nucleophilic Addition

General synthesis workflow for (2-aminophenyl)thiourea derivatives.

Biological Activities

(2-Aminophenyl)thiourea derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thiourea derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, lung, colon, and liver.[4][5][6] The anticancer mechanism of action is often multi-targeted, involving the inhibition of key signaling pathways crucial for cancer cell growth, survival, and metastasis.[7]

Quantitative Anticancer Data of Thiourea Derivatives

Compound TypeCell LineIC50 (µM)Reference
N-allylthiourea derivative 17MCF-7 (Breast)2.6[4]
N-allylthiourea derivative 18MCF-7 (Breast)7[4]
1-Aryl-3-(pyridin-2-yl)thiourea 20MCF-7 (Breast)1.3[4]
1-Aryl-3-(pyridin-2-yl)thiourea 20SkBR3 (Breast)0.7[4]
1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2)A549 (Lung)0.2[4]
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea (5)Breast Cancer Cell Lines2.2 - 5.5[4]
N1,N3-disubstituted-thiosemicarbazone 7HCT116 (Colon)1.11[5]
N1,N3-disubstituted-thiosemicarbazone 7HepG2 (Liver)1.74[5]
N1,N3-disubstituted-thiosemicarbazone 7MCF-7 (Breast)7.0[5]
Optically active thiourea IVeEAC (Mouse Ehrlich Ascites Carcinoma)10-24[8]
Optically active thiourea IVfEAC (Mouse Ehrlich Ascites Carcinoma)10-24[8]
Optically active thiourea IVhEAC (Mouse Ehrlich Ascites Carcinoma)10-24[8]
Optically active 2-aminobenzothiazole VgEAC (Mouse Ehrlich Ascites Carcinoma)10-24[8]
Optically active thiourea IVe, IVf, IVhMCF-7 (Breast)15-30[8]
Optically active thiourea IVe, IVf, IVhHeLa (Cervical)33-48[8]

Signaling Pathways in Cancer Targeted by Thiourea Derivatives

Thiourea derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression. Two of the most prominent are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathways.

  • EGFR Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and migration.[1][7][9] Aberrant EGFR signaling is a hallmark of many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Thiourea Derivative Thiourea Derivative Thiourea Derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Inhibition of the EGFR signaling pathway by thiourea derivatives.

  • VEGFR2 Signaling Pathway: VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][10] Inhibition of VEGFR2 signaling can effectively starve tumors by cutting off their blood supply.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCγ PLCγ VEGFR2->PLCγ Activates PI3K PI3K VEGFR2->PI3K Activates Thiourea Derivative Thiourea Derivative Thiourea Derivative->VEGFR2 Inhibits PKC PKC PLCγ->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation, Migration Cell Proliferation, Migration ERK->Cell Proliferation, Migration AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Angiogenesis Angiogenesis eNOS->Angiogenesis

Inhibition of the VEGFR2 signaling pathway by thiourea derivatives.

Antimicrobial Activity

(2-Aminophenyl)thiourea derivatives have shown promising activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] Their mechanism of action is thought to involve the disruption of essential cellular processes in microbes. One proposed mechanism is the interference with bacterial cell wall synthesis.[12]

Quantitative Antimicrobial Data of Thiourea Derivatives

Compound TypeMicroorganismMIC (µg/mL)Reference
Thiourea derivative TD4Staphylococcus aureus (ATCC 29213)2[12]
Thiourea derivative TD4Methicillin-resistant S. aureus (MRSA, USA 300)2[12]
Thiourea derivative TD4Vancomycin-intermediate-resistant S. aureus Mu504[12]
Thiourea derivative TD4Methicillin-resistant Staphylococcus epidermidis (MRSE)8[12]
Thiourea derivative TD4Enterococcus faecalis (ATCC 29212)4[12]
Thiourea derivative TD4Hospital-acquired clinical strains MRSA (XJ 26, 216, 317)8-16[12]
Thiourea derivative TD4Vancomycin-resistant enterococci (XJ 21, 22, 23)8-16[12]
Thiourea derivative 2Enterococcus faecalis40-50[10]
Thiourea derivative 2Pseudomonas aeruginosa40-50[10]
Thiourea derivative 2Salmonella typhi40-50[10]
Thiourea derivative 2Klebsiella pneumoniae40-50[10]
Various Thiourea derivativesBacteria50-400[11]
Various Thiourea derivativesYeasts25-100[11]

Bacterial Cell Wall Synthesis Pathway

The bacterial cell wall, composed of peptidoglycan, is a crucial structure for bacterial survival, providing structural integrity and protection. Its synthesis is a complex multi-step process that is a prime target for antimicrobial agents.[11][12][13][14]

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP-NAG UDP-NAG UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAG->UDP-NAM-pentapeptide Enzymatic Steps Lipid_I Lipid I UDP-NAM-pentapeptide->Lipid_I Translocase Lipid_II Lipid II Lipid_I->Lipid_II Flippase Flippase Lipid_II->Flippase Transglycosylase Transglycosylase Lipid_II->Transglycosylase Polymerization Flippase->Lipid_II Translocation Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Cross-linking Peptidoglycan Peptidoglycan Transpeptidase->Peptidoglycan Thiourea_Derivative Thiourea Derivative Thiourea_Derivative->Transglycosylase Inhibits Thiourea_Derivative->Transpeptidase Inhibits

Potential inhibition points of thiourea derivatives in the bacterial cell wall synthesis pathway.

Antiviral Activity

Several thiourea derivatives have been investigated for their antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B and C viruses.[15][16] While the exact mechanisms are still under investigation, it is believed that they may interfere with viral entry, replication, or the function of viral enzymes.

Quantitative Antiviral Data of Thiourea Derivatives

Compound TypeVirusEC50 (µM)Reference
Various Thiourea derivativesHepatitis C Virus (HCV)< 5 (most compounds)[17]
Some Thiourea derivativesHepatitis C Virus (HCV)< 0.1[17]
Uridine Glycoconjugate 9Hepatitis C Virus (HCV)4.9[16]
Uridine Glycoconjugate 12Hepatitis C Virus (HCV)13.5[16]
Uridine Glycoconjugate 9Classical Swine Fever Virus (CSFV)4.2[16]
Uridine Glycoconjugate 12Classical Swine Fever Virus (CSFV)4.0[16]
Enzyme Inhibition

The ability of (2-aminophenyl)thiourea derivatives to inhibit various enzymes is a key aspect of their biological activity. This includes enzymes implicated in cancer, bacterial survival, and metabolic disorders.

Quantitative Enzyme Inhibition Data of Thiourea Derivatives

Compound TypeEnzymeIC50 / KiReference
Dipeptide conjugated thiourea 23Urease2 µM (IC50)[18]
Chiral thiourea derivatives 5a-cCarbonic Anhydrase I3.4-7.6 µM (Ki)[19]
Chiral thiourea derivative 9bCarbonic Anhydrase I73.6 µM (Ki)[19]
Chiral thiourea derivativesCarbonic Anhydrase II8.7-44.2 µM (Ki)[19]
1-(3-chlorophenyl)-3-cyclohexylthiourea (3)Acetylcholinesterase (AChE)50 µg/mL (IC50)[20]
1-(3-chlorophenyl)-3-cyclohexylthiourea (3)Butyrylcholinesterase (BChE)60 µg/mL (IC50)[20]
1-(1,1-dibutyl)-3-phenylthiourea (4)Acetylcholinesterase (AChE)58 µg/mL (IC50)[20]
1-(1,1-dibutyl)-3-phenylthiourea (4)Butyrylcholinesterase (BChE)63 µg/mL (IC50)[20]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of (2-aminophenyl)thiourea derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][21][22]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the (2-aminophenyl)thiourea derivatives in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Thiourea Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

References

The Advent and Evolution of Aminophenylthiourea Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the discovery, synthesis, and biological significance of aminophenylthiourea compounds, tailored for researchers, scientists, and drug development professionals.

Introduction

Aminophenylthiourea compounds represent a significant class of molecules that have garnered increasing interest in the fields of medicinal chemistry and materials science. Characterized by a core thiourea group (–NH–(C=S)–NH–) attached to an aminophenyl substituent, these compounds have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. This technical guide provides an in-depth exploration of the discovery and history of aminophenylthiourea compounds, detailed experimental protocols for their synthesis, a comprehensive summary of their quantitative biological data, and an elucidation of their mechanisms of action through signaling pathway diagrams.

Discovery and Historical Development

The history of aminophenylthiourea compounds is intrinsically linked to the broader development of thiourea chemistry. While the synthesis of thiourea itself dates back to the 19th century, the systematic exploration of its derivatives, particularly those bearing aminophenyl moieties, is a more recent endeavor. Early research into thiourea compounds was largely focused on their applications in agriculture and as intermediates in organic synthesis.

The specific "discovery" of the first aminophenylthiourea compound is not attributed to a single breakthrough moment but rather emerged from the systematic exploration of aromatic amines in thiourea synthesis. The foundational reaction for the synthesis of N-substituted thioureas involves the reaction of an amine with an isothiocyanate. The availability of various aminophenyl building blocks paved the way for the creation of a diverse library of aminophenylthiourea derivatives.

A significant milestone in the development of these compounds was the recognition of their potential as bioactive agents. Researchers began to observe that the incorporation of the aminophenyl group often conferred or enhanced the biological activity of the parent thiourea molecule. This led to a surge in the synthesis and screening of aminophenylthiourea derivatives for various therapeutic applications, a pursuit that continues to be an active area of research today.

Synthesis of Aminophenylthiourea Compounds

The synthesis of aminophenylthiourea derivatives is primarily achieved through the reaction of an aminophenyl isothiocyanate with an amine or, more commonly, by reacting an aminophenyl amine with an isothiocyanate. A general synthetic scheme is presented below, followed by a detailed experimental protocol.

General Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Aminophenylamine Derivative C Solvent (e.g., Acetone, DCM) Room Temperature or Reflux A->C B Isothiocyanate Derivative B->C D Aminophenylthiourea Compound C->D Nucleophilic Addition G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade APTU Aminophenylthiourea Compound Bcl2 Bcl-2 (Anti-apoptotic) APTU->Bcl2 Downregulates Bax Bax (Pro-apoptotic) APTU->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

The Versatility of Substituted Thioureas: A Technical Guide to Their Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiourea scaffold, a structurally simple yet functionally diverse pharmacophore, has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities. This technical guide provides an in-depth exploration of the potential applications of substituted thioureas, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Biological Activities of Substituted Thioureas

Substituted thioureas exhibit a remarkable range of pharmacological effects, attributable to the versatile bonding capabilities of the thiocarbonyl group and the ability to introduce a wide variety of substituents. These modifications allow for the fine-tuning of their steric, electronic, and lipophilic properties, enabling interaction with a multitude of biological targets.[1][2]

Anticancer Activity

A substantial body of research highlights the potential of substituted thioureas as anticancer agents.[3][4][5] Their mechanisms of action are often multifaceted, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

One of the well-documented mechanisms is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers, including non-small-cell lung cancer.[6][7][8] Certain N-substituted thiourea derivatives have been shown to effectively inhibit EGFR tyrosine kinase, leading to the downstream suppression of pro-survival signals and induction of apoptosis.[6][7]

The cytotoxic effects of various substituted thioureas against a range of cancer cell lines are summarized in Table 1.

Table 1: Anticancer Activity of Substituted Thiourea Derivatives

Compound/DerivativeCancer Cell LineActivity (IC50)Reference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (colon)9.0 µM[4]
SW620 (colon)1.5 µM[4]
K562 (leukemia)6.3 µM[4]
1-Aryl-3-(pyridin-2-yl)thiourea derivative 20MCF-7 (breast)1.3 µM[4]
SkBR3 (breast)0.7 µM[4]
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (lung)0.2 µM[4]
N1,N3-disubstituted-thiosemicarbazone 7HCT116 (colon)1.11 µM[7]
HepG2 (liver)1.74 µM[7]
MCF-7 (breast)7.0 µM[7]
1-(4-hexylbenzoyl)-3-methylthioureaT47D (breast)179 µM[3]
3,5-bis(trifluoromethyl)phenyl and phenylamino substituted thioureaNCI-H460 (lung)1.86 µM[3]
Bis-thiourea derivative 44MCF-7 (breast)1.2 µM[4]
HCT116 (colon)1.3 µM[4]
A549 (lung)2.7 µM[4]
Chiral Dipeptide Thioureas (Glycine series)BGC-823 (gastric)20.9 - 103.6 µM[9]
A549 (lung)19.2 - 112.5 µM[9]
Antimicrobial and Antifungal Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Substituted thioureas have emerged as a promising class of compounds with significant activity against a variety of bacterial and fungal pathogens.[1][6][10][11] Their mechanism of action in bacteria is often attributed to the inhibition of essential enzymes like DNA gyrase, which is responsible for maintaining DNA topology.[12][13][14]

Table 2 summarizes the minimum inhibitory concentrations (MICs) of various thiourea derivatives against different microbial strains.

Table 2: Antimicrobial and Antifungal Activity of Substituted Thiourea Derivatives

Compound/DerivativeMicroorganismActivity (MIC)Reference
Thiourea derivatives with 3-amino-1H-1,2,4-triazole scaffoldStaphylococcus aureus4-32 µg/mL[6]
Methicillin-resistant S. aureus4-64 µg/mL[6]
N-phenyl and N-benzoylthioureasGram-positive bacteria3.1-6.3 µg/cm³[15]
Thiourea derivatives and their Ni2+ and Cu2+ complexesGram-positive bacteria>1000 - 15.62 µg/cm³[1][10]
Gram-negative bacteria>1000 - 62.5 µg/cm³[1][10]
Fungi>1000 - 15.62 µg/cm³[1][10]
Thiourea derivative SB2Candida auris0.0781 - 0.625 mg/mL[11]
Enzyme Inhibition

The structural features of thioureas make them effective inhibitors of various enzymes. A notable example is their inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.[16] Thiourea derivatives can interact with the active site of these enzymes, preventing the breakdown of the neurotransmitter acetylcholine.[17][18]

Table 3 presents the inhibitory activity of selected thiourea derivatives against different enzymes.

Table 3: Enzyme Inhibitory Activity of Substituted Thiourea Derivatives

Compound/DerivativeEnzymeActivity (IC50)Reference
Thiourea derivative 2cABTS˙+ radical scavenging-[19][20]
Thiourea derivatives 2e and 2fTyrosinase-[19][20]
Thiourea derivative 2gα-amylase and α-glucosidase-[19][20]
Thiourea derivativesButyrylcholinesterase (BChE)Good inhibitory activity[19][20]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative N,N'-disubstituted thiourea and for key biological assays.

Synthesis and Characterization of N,N'-Disubstituted Thioureas

The synthesis of unsymmetrical N,N'-disubstituted thioureas can be conveniently achieved in a two-step process.[21]

Step 1: Synthesis of Thiocarbamate Intermediate

  • To a solution of an alkyl or aryl amine (1 equivalent) in water, add phenyl chlorothionoformate (1 equivalent) at room temperature.

  • Stir the reaction mixture vigorously for 1 hour.

  • The resulting thiocarbamate intermediate can be isolated or used directly in the next step.

Step 2: Synthesis of Unsymmetrical N,N'-Disubstituted Thiourea

  • To the aqueous solution of the thiocarbamate from Step 1, add a different alkyl or aryl amine (1 equivalent).

  • Reflux the reaction mixture for a specified time (typically a few hours), monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).[21]

Characterization:

The synthesized compounds should be characterized by standard analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as N-H, C=S, and C=O (if applicable).

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the arrangement of protons and carbons.

  • Mass Spectrometry: To determine the molecular weight of the compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[22][23][24]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[23]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiourea derivatives for 72 hours.[23]

  • MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[23]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[22]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the purple formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[22]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth compared to the untreated control.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the thiourea compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

DNA Gyrase Inhibition Assay

The activity of DNA gyrase can be assessed by its ability to introduce negative supercoils into relaxed circular DNA.[2][25][26]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and an appropriate buffer.

  • Inhibitor Addition: Add varying concentrations of the test thiourea compound to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

  • Agarose Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA compared to the control without the inhibitor.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which substituted thioureas exert their biological effects is crucial for rational drug design. This section provides a visual representation of key signaling pathways and enzymatic mechanisms.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[8][27][28][29] Its aberrant activation is a hallmark of many cancers.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Thiourea Substituted Thiourea Thiourea->Dimerization Inhibits

Caption: EGFR signaling pathway and its inhibition by substituted thioureas.

Bacterial DNA Gyrase Mechanism

DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[12][13][14][30][31]

DNA_Gyrase_Mechanism G_segment G-segment DNA Gyrase DNA Gyrase (GyrA/GyrB) G_segment->Gyrase Binds Cleavage G-segment Cleavage Gyrase->Cleavage T_segment T-segment DNA T_segment->Gyrase ATP 2 ATP ATP->Gyrase Passage T-segment Passage Cleavage->Passage Ligation G-segment Ligation Passage->Ligation Supercoiled_DNA Negatively Supercoiled DNA Ligation->Supercoiled_DNA Thiourea Substituted Thiourea Thiourea->Gyrase Inhibits ATP binding or stabilizes cleavage complex

Caption: Mechanism of bacterial DNA gyrase and its inhibition.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve impulse.[16][17][18]

AChE_Inhibition ACh Acetylcholine (ACh) Active_Site Active Site ACh->Active_Site AChE Acetylcholinesterase (AChE) Hydrolysis Hydrolysis Active_Site->Hydrolysis Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Thiourea Substituted Thiourea Thiourea->Active_Site Binds to and blocks active site

Caption: Inhibition of acetylcholinesterase by substituted thioureas.

Conclusion and Future Perspectives

Substituted thioureas represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy against a wide range of diseases, coupled with their synthetic accessibility, makes them attractive candidates for further drug development. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and optimize thiourea-based compounds.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the thiourea scaffold to enhance potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: In-depth studies to fully understand the molecular mechanisms underlying the diverse biological activities of these compounds.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness.

  • Combination Therapies: Investigating the synergistic effects of thiourea derivatives with existing drugs to overcome resistance and improve therapeutic outcomes.

The continued exploration of substituted thioureas holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

The Versatility of Thiourea Derivatives: Foundational Building Blocks in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiourea derivatives have emerged as remarkably versatile and indispensable building blocks in the field of organic synthesis. Their unique structural features and reactivity have positioned them as crucial starting materials and catalysts for the construction of a diverse array of complex organic molecules, particularly heterocyclic compounds of significant medicinal and industrial interest. This technical guide provides an in-depth exploration of the multifaceted role of thiourea derivatives, offering detailed experimental protocols for key transformations, quantitative data summaries for comparative analysis, and visual representations of reaction pathways and workflows to facilitate a comprehensive understanding.

Core Applications of Thiourea Derivatives in Synthesis

Thiourea and its substituted analogues serve two primary roles in organic synthesis: as foundational synthons for the construction of heterocyclic rings and as highly effective organocatalysts, particularly in the realm of asymmetric synthesis.

1. Building Blocks for Heterocyclic Synthesis: The thiourea backbone, with its nucleophilic nitrogen and sulfur atoms, is pre-organized for cyclization reactions, making it an ideal precursor for a wide range of nitrogen- and sulfur-containing heterocycles. These heterocyclic motifs are prevalent in numerous pharmaceuticals, agrochemicals, and materials.

2. Organocatalysis: Chiral thiourea derivatives have gained prominence as powerful hydrogen-bond-donating organocatalysts. Through non-covalent interactions, they activate electrophiles, enabling highly stereocontrolled carbon-carbon and carbon-heteroatom bond formations. This approach offers a green and metal-free alternative to traditional catalysis.

Synthesis of Heterocycles: Key Methodologies and Protocols

This section details the experimental procedures for two of the most fundamental and widely utilized reactions employing thiourea as a building block: the Hantzsch Thiazole Synthesis and the Biginelli Reaction for the synthesis of dihydropyrimidinones.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole rings, which are core structures in many biologically active compounds. The reaction involves the condensation of an α-haloketone with a thioamide, in this case, thiourea.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [1][2]

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature. Pour the contents into a 100 mL beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) (20 mL) and swirl to mix. The product will precipitate out of solution.

  • Isolation: Filter the mixture through a Buchner funnel. Wash the collected solid with water.

  • Drying and Characterization: Spread the collected solid on a watch glass and allow it to air dry. Once dry, determine the mass of the product to calculate the percent yield. The product can be further characterized by melting point determination and spectroscopy.

Quantitative Data for Hantzsch Thiazole Synthesis

Entryα-HaloketoneThiourea DerivativeCatalystSolventTime (h)Yield (%)Reference
13-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSiW/SiO₂ (15%)Ethanol/Water (1:1)2-3.579-90
22-BromoacetophenoneThioureaNoneMethanol0.5>90[2]
3AcetophenoneThioureaCa/4-MePy-IL@ZY-Fe₃O₄Ethanol-High[3]

Table 1: Summary of yields for the Hantzsch Thiazole Synthesis under various conditions.

Hantzsch_Thiazole_Synthesis thiourea Thiourea intermediate1 S-Alkylated Intermediate thiourea->intermediate1 Nucleophilic Attack haloketone α-Haloketone haloketone->intermediate1 intermediate2 Hydroxythiazoline intermediate1->intermediate2 Intramolecular Cyclization thiazole 2-Aminothiazole intermediate2->thiazole Dehydration

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogues (DHPMs). These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.

Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione [4][5][6]

  • Reaction Mixture: In a round-bottom flask, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol).

  • Catalyst and Solvent: Add a catalytic amount of a Lewis or Brønsted acid (e.g., bismuth nitrate, triphenylphosphine, or a heteropolyacid-clay catalyst)[4][7]. For a solvent-free approach, proceed to the next step. Alternatively, a solvent such as acetonitrile or ethanol can be used.

  • Heating: Heat the reaction mixture at 80-100°C with stirring for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. Add cold water to the residue and stir.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford the pure dihydropyrimidinethione.

Quantitative Data for the Biginelli Reaction

EntryAldehydeβ-DicarbonylCatalystConditionsTime (h)Yield (%)Reference
1Thiophene-2-carbaldehydeEthyl AcetoacetateTetrachlorosilaneDichloromethane3-875-89[5]
2Aromatic AldehydesEthyl AcetoacetateBismuth(III) NitrateAcetonitrile, reflux18High[4]
3Various AldehydesEthyl AcetoacetateHPA-Clay (2 mol%)Solvent-free, reflux1High[7]

Table 2: Summary of yields for the Biginelli Reaction under various catalytic conditions.

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Isolation aldehyde Aldehyde mixing Mix Reactants with Catalyst aldehyde->mixing beta_ketoester β-Ketoester beta_ketoester->mixing thiourea Thiourea thiourea->mixing heating Heat (80-100°C) mixing->heating monitoring Monitor by TLC heating->monitoring cooling Cool to Room Temperature monitoring->cooling precipitation Precipitate with Water cooling->precipitation filtration Filter and Wash precipitation->filtration purification Recrystallize filtration->purification product Dihydropyrimidinethione purification->product

Thiourea Derivatives as Organocatalysts in Asymmetric Synthesis

Chiral bifunctional thiourea organocatalysts have revolutionized asymmetric synthesis by providing a powerful tool for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. These catalysts operate through a dual activation mechanism, where the thiourea moiety activates the electrophile via hydrogen bonding, and a basic functional group on the catalyst activates the nucleophile.

Asymmetric Aza-Henry Reaction

The aza-Henry (or nitro-Mannich) reaction is a powerful method for the synthesis of β-nitroamines, which are valuable precursors to vicinal diamines. Chiral thiourea catalysts have been successfully employed to achieve high enantioselectivity in this reaction.

Experimental Protocol: Asymmetric Aza-Henry Reaction of N-Boc Imines [8]

  • Reaction Setup: To a solution of the N-Boc imine (0.2 M) in toluene, add the chiral bis-thiourea catalyst (20 mol%).

  • Reagent Addition: Add triethylamine (0.4 equivalents) followed by nitromethane (10 equivalents).

  • Reaction Conditions: Stir the reaction mixture at -35°C.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is typically purified directly by silica gel chromatography to isolate the enantioenriched β-nitroamine product.

Quantitative Data for Thiourea-Catalyzed Aza-Henry Reaction

EntryN-Boc Imine SubstrateNitroalkaneCatalyst Loading (mol%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)Yield (%)Reference
1N-Boc-imine of benzaldehydeNitromethane20-HighGood[8]
2Isatin-derived ketimineNitroethane-90:109898[9]
3Isatin-derived ketimine1-Nitropropane-97:39697[10]
4Isatin-derived ketimine1-Nitropentane-97:39096[10]

Table 3: Stereoselectivity and yields for the thiourea-catalyzed asymmetric aza-Henry reaction.

Aza_Henry_Dual_Activation catalyst { Chiral Thiourea Catalyst |  Thiourea Moiety (H-bond donor) |  Basic Moiety} imine N-Boc Imine (Electrophile) catalyst:f1->imine H-bonding Activation nitroalkane Nitroalkane (Nucleophile) catalyst:f2->nitroalkane Deprotonation transition_state Ternary Complex (Transition State) imine->transition_state nitroalkane->transition_state product β-Nitroamine transition_state->product C-C Bond Formation

Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction. Chiral thiourea-amine catalysts have been shown to be highly effective in promoting the asymmetric conjugate addition of nucleophiles, such as ketones and malonates, to α,β-unsaturated nitroalkenes.

Experimental Protocol: Asymmetric Michael Addition of Ketones to Nitroalkenes [11]

  • Catalyst and Reagents: In a suitable solvent (e.g., water), combine the ketone, the α,β-unsaturated nitroalkene, and the chiral DPEN-based thiourea organocatalyst. An additive such as 4-nitrophenol may be used to enhance reactivity.

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature.

  • Work-up and Purification: After the reaction is complete, the product is typically extracted with an organic solvent and purified by column chromatography.

Quantitative Data for Thiourea-Catalyzed Michael Addition

EntryKetoneNitroalkeneDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)Yield (%)Reference
1AcetoneVarious-HighHigh[11]
2CycloketonesVarious9:176-9988-99[11]
3MalonatesNitroolefins-HighHigh[12]

Table 4: Stereoselectivity and yields for the thiourea-catalyzed asymmetric Michael addition.

Conclusion

Thiourea derivatives are undeniably central to modern organic synthesis, offering a powerful and versatile platform for the construction of complex molecular architectures. Their utility as both fundamental building blocks for a vast array of medicinally relevant heterocycles and as highly efficient, stereoselective organocatalysts underscores their importance. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the application of these powerful synthetic tools in their own research endeavors. The continued exploration of novel thiourea-based methodologies promises to further expand the synthetic chemist's toolkit and drive innovation in the creation of novel functional molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-substituted (2-aminophenyl)thioureas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of N-substituted (2-aminophenyl)thioureas, a class of compounds with significant applications in medicinal chemistry and drug development. They serve as valuable intermediates in the synthesis of various heterocyclic compounds, including benzimidazoles and benzothiazoles, which are known to possess a wide range of biological activities.

Introduction

N-substituted (2-aminophenyl)thioureas are versatile building blocks in organic synthesis. The presence of the reactive thiourea moiety and the ortho-amino group allows for a variety of chemical transformations, making them attractive targets for the development of novel therapeutic agents. This document outlines three primary methods for their synthesis, providing detailed experimental protocols, quantitative data, and a comparative analysis of the approaches.

Synthetic Methodologies

Three principal methods for the synthesis of N-substituted (2-aminophenyl)thioureas are presented:

  • Method A: Direct Reaction of o-Phenylenediamine with Isothiocyanates. This is a straightforward and widely used method involving the direct nucleophilic addition of one of the amino groups of o-phenylenediamine to the electrophilic carbon of an isothiocyanate.

  • Method B: From 2-Nitroaniline via Reduction. This two-step approach involves the initial formation of an N-(2-nitrophenyl)thiourea from 2-nitroaniline and an isothiocyanate, followed by the selective reduction of the nitro group to an amine.

  • Method C: One-Pot Synthesis from Amines and Carbon Disulfide. This method provides an alternative route where an isothiocyanate is generated in situ from a primary amine and carbon disulfide, which then reacts with o-phenylenediamine.

Method A: Direct Reaction of o-Phenylenediamine with Isothiocyanates

This method is often preferred for its simplicity and generally good yields. The reaction can be performed under mild conditions and is amenable to a wide range of isothiocyanates.

Experimental Protocol

General Procedure for the Synthesis of N-Aryl-(2-aminophenyl)thioureas:

  • To a solution of an appropriate aromatic amine (1.0 equiv) in acetone, an equimolar amount of ethyl isothiocyanate is added.

  • The reaction mixture is stirred at room temperature for 15 hours.

  • The solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) or by washing with petroleum ether to afford the pure N-aryl-(2-aminophenyl)thiourea.[1]

Example: Synthesis of 1-(2-Aminophenyl)-3-ethylthiourea [1]

  • Reactants: o-Phenylenediamine and ethyl isothiocyanate.

  • Solvent: Acetone.

  • Reaction Time: 15 hours.

  • Temperature: Room temperature.

  • Purification: Recrystallization or washing with petroleum ether.

Quantitative Data
EntryN-SubstituentYield (%)Reference
1EthylHigh[1]
24-EthylphenylHigh[1]
32-MethoxyphenylHigh[1]
44-MethoxyphenylHigh[1]

Workflow Diagram

Method_A OPD o-Phenylenediamine Reaction Stir at RT 15 hours OPD->Reaction Isothiocyanate R-N=C=S Isothiocyanate->Reaction Solvent Acetone Solvent->Reaction Workup Solvent Removal Reaction->Workup Purification Recrystallization/ Washing Workup->Purification Product N-Substituted (2-aminophenyl)thiourea Purification->Product

Caption: Workflow for the direct synthesis of N-substituted (2-aminophenyl)thioureas.

Method B: From 2-Nitroaniline via Reduction

This two-step method is particularly useful when the desired substitution pattern is more readily accessible from a 2-nitroaniline precursor. The reduction of the nitro group is a critical step and can be achieved using various reducing agents.

Experimental Protocol

Step 1: Synthesis of 1-Acyl-3-(2'-nitrophenyl)thioureas

A general procedure involves the acylation of an acid with thionyl chloride (SOCl₂), followed by reaction with potassium thiocyanate (KSCN) to form an acyl isothiocyanate intermediate. This intermediate is then reacted with 2-nitrobenzenamine.[2]

Step 2: Reduction of 1-Acyl-3-(2'-nitrophenyl)thioureas

General Procedure:

  • The 1-acyl-3-(2'-nitrophenyl)thiourea is dissolved in acetic acid.

  • Stannous chloride (SnCl₂) is added to the solution.

  • The reaction mixture is stirred until the reduction is complete (monitored by TLC).

  • The product is isolated by precipitation upon addition of water and purified by recrystallization, typically from a DMF/water mixture.[2]

An alternative, solvent-free reduction can be carried out using sodium borohydride (NaBH₄) in the presence of bis-thiourea complexes of divalent metal chlorides (e.g., Co(tu)₂Cl₂).[3]

Quantitative Data
EntryAcyl GroupOverall Yield (%)Reference
1Phenylacetyl60[2]
24'-Methylphenylacetyl58[2]
34'-Fluorophenylacetyl53[2]
44'-Chlorophenylacetyl58[2]
54'-Bromophenylacetyl50[2]
62'-Pyridylacetyl78[2]
73'-Pyridylacetyl49[2]
82'-Furanylacetyl48[2]

Workflow Diagram

Method_B cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Reduction Acid R-COOH SOCl2_KSCN 1. SOCl₂ 2. KSCN Acid->SOCl2_KSCN Acyl_ITC Acyl Isothiocyanate SOCl2_KSCN->Acyl_ITC Nitrophenylthiourea N-(2-Nitrophenyl)thiourea Acyl_ITC->Nitrophenylthiourea Nitroaniline 2-Nitroaniline Nitroaniline->Nitrophenylthiourea Reduction Reduction Nitrophenylthiourea->Reduction Reducing_Agent SnCl₂ / Acetic Acid Reducing_Agent->Reduction Purification Recrystallization Reduction->Purification Final_Product N-Acyl-(2-aminophenyl)thiourea Purification->Final_Product

Caption: Two-step synthesis of N-acyl-(2-aminophenyl)thioureas via a nitro intermediate.

Method C: One-Pot Synthesis from Amines and Carbon Disulfide

This approach avoids the handling of potentially toxic and unstable isothiocyanates by generating them in situ. This can be achieved through the reaction of a primary amine with carbon disulfide, followed by desulfurization.

Experimental Protocol

General Procedure for One-Pot Synthesis of Thioureas:

  • A primary amine (1.5 equiv) is dissolved in an anhydrous solvent (e.g., CH₂Cl₂).

  • Triethylamine (3.0 equiv) and carbon disulfide (2.0 equiv) are added dropwise at 0 °C.

  • The solution is stirred for 15 minutes to form the dithiocarbamate salt.

  • A desulfurating agent, such as triflic anhydride (1.0 equiv), is added, and the mixture is stirred for an additional 30-40 minutes to form the isothiocyanate in situ.[4]

  • o-Phenylenediamine (1.0 equiv) is then added to the reaction mixture, which is stirred until the reaction is complete.

  • The product is isolated and purified using standard techniques such as extraction and chromatography.[4]

Workflow Diagram

Method_C cluster_isothiocyanate_formation In situ Isothiocyanate Formation cluster_thiourea_synthesis Thiourea Synthesis Primary_Amine Primary Amine (R-NH₂) Dithiocarbamate Dithiocarbamate Salt Primary_Amine->Dithiocarbamate CS2 CS₂ CS2->Dithiocarbamate Base Et₃N Base->Dithiocarbamate In_situ_ITC Isothiocyanate (R-N=C=S) Dithiocarbamate->In_situ_ITC Desulfurizing_Agent Tf₂O Desulfurizing_Agent->In_situ_ITC Reaction Reaction In_situ_ITC->Reaction OPD o-Phenylenediamine OPD->Reaction Product N-Substituted (2-aminophenyl)thiourea Reaction->Product

Caption: One-pot synthesis of N-substituted (2-aminophenyl)thioureas from amines and CS₂.

Comparative Analysis of Synthetic Methods

FeatureMethod A: Direct ReactionMethod B: From 2-NitroanilineMethod C: One-Pot from Amine/CS₂
Simplicity HighLow (multi-step)Moderate
Atom Economy HighLowModerate
Reagent Availability Requires specific isothiocyanatesStarts from more basic materialsUses common reagents
Substrate Scope Dependent on isothiocyanate availabilityBroad, allows for diverse acyl groupsBroad, depends on primary amine availability
Reaction Conditions Generally mildRequires reduction step (can be harsh)Mild conditions
Advantages Simple, direct, good yields.Access to derivatives not easily made otherwise.Avoids handling of isothiocyanates.
Disadvantages Requires synthesis or purchase of isothiocyanates.Longer reaction sequence, use of potentially hazardous reducing agents.May require optimization for specific substrates.

Conclusion

References

Application Notes and Protocols: (2-Aminophenyl)thiourea in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (2-aminophenyl)thiourea as a versatile ligand in coordination chemistry. The document details its synthesis, the preparation of its metal complexes, and its diverse applications in the fields of medicine, catalysis, and sensing. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate research and development.

Synthesis of (2-Aminophenyl)thiourea and its Metal Complexes

(2-Aminophenyl)thiourea serves as a bidentate ligand, coordinating to metal centers through its sulfur and nitrogen atoms. The synthesis of the ligand and its subsequent complexation with various metal ions are foundational steps for exploring its applications.

Synthesis of (2-Aminophenyl)thiourea Derivatives

A general and efficient method for the synthesis of 1-acyl-3-(2'-aminophenyl)thiourea derivatives has been reported.[1] This multi-step process involves the acylation of an acid, followed by isothiocyanation, coupling with 2-nitrobenzenamine, and a final reduction step.

Experimental Protocol: Synthesis of 1-Acyl-3-(2'-aminophenyl)thioureas [1]

  • Acylation and Isothiocyanation: An appropriate carboxylic acid is treated with thionyl chloride (SOCl₂) and subsequently with potassium thiocyanate (KSCN) to afford the corresponding acyl isothiocyanate intermediate.

  • Coupling Reaction: The acyl isothiocyanate intermediate is then reacted with 2-nitrobenzenamine in a suitable solvent.

  • Reduction: The resulting 1-acyl-3-(2'-nitrophenyl)thiourea is reduced using a reducing agent such as tin(II) chloride (SnCl₂) in acetic acid.

  • Purification: The final 1-acyl-3-(2'-aminophenyl)thiourea product is purified by recrystallization, for example, from a DMF/water mixture.

Synthesis of Metal Complexes

The coordination of (2-aminophenyl)thiourea and its derivatives with various transition metals, such as copper, nickel, platinum, palladium, gold, and silver, has been extensively studied.[2][3] The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent.

Experimental Protocol: General Synthesis of Metal Complexes

  • Ligand Solution: Dissolve the (2-aminophenyl)thiourea ligand in a suitable solvent (e.g., methanol, ethanol, or a mixture of ethanol and dichloromethane).

  • Metal Salt Solution: In a separate flask, dissolve the desired metal salt (e.g., metal chloride, nitrate, or acetate) in the same or a compatible solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction is typically carried out at room temperature or with gentle heating.

  • Isolation: The resulting metal complex often precipitates out of the solution. The precipitate is then collected by filtration, washed with the solvent, and dried under vacuum.

Workflow for Synthesis and Complexation

G cluster_ligand Ligand Synthesis cluster_complex Complexation Acid Carboxylic Acid AcylIsothiocyanate Acyl Isothiocyanate Acid->AcylIsothiocyanate 1. SOCl2 2. KSCN NitroThiourea 1-Acyl-3-(2'-nitrophenyl)thiourea AcylIsothiocyanate->NitroThiourea + 2-Nitrobenzenamine AminoThiourea (2-Aminophenyl)thiourea Derivative NitroThiourea->AminoThiourea Reduction (e.g., SnCl2) LigandSol Ligand Solution AminoThiourea->LigandSol Dissolve in Solvent Complex Metal Complex LigandSol->Complex MetalSol Metal Salt Solution MetalSol->Complex + Stirring Applications Applications Complex->Applications

Caption: General workflow for the synthesis of (2-aminophenyl)thiourea derivatives and their metal complexes.

Applications in Drug Development

Coordination complexes of (2-aminophenyl)thiourea have shown significant promise as therapeutic agents, particularly in the development of novel antimicrobial and anticancer drugs.

Antimicrobial Activity

Thiourea derivatives and their metal complexes exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[4] The chelation of the metal ion can enhance the antimicrobial efficacy of the ligand.

Quantitative Data: Antimicrobial Activity (MIC, µg/mL)

Compound/ComplexS. aureusE. coliC. albicansReference
Thiourea Ligand L¹200400100[5]
Ni(L¹)₂20020050[5]
Cu(L¹)₂10020025[5]
Thiourea Ligand L²10020050[5]
Ni(L²)₂10010025[5]
Cu(L²)₂5010025[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity is commonly determined using the broth microdilution method.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial dilutions of the test compounds (ligand and complexes) in a suitable growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anticancer Activity

Metal complexes of thiourea derivatives have emerged as a promising class of anticancer agents, with some compounds exhibiting cytotoxicity comparable to or even exceeding that of established drugs like cisplatin and doxorubicin.[6][7] The mechanism of action is believed to involve interaction with DNA and inhibition of key enzymes.

Quantitative Data: Anticancer Activity (IC₅₀, µM)

Compound/ComplexHeLaA549JurkatMCF-7HCT116Reference
[Au(T1)(PPh₃)]OTf1.5±0.14.2±0.20.9±0.1--[8]
[Au(T1)₂]OTf0.8±0.13.5±0.20.5±0.1--[8]
[Ag(T1)(PPh₃)]OTf3.5±0.28.1±0.42.1±0.1--[8]
Thiourea Derivative 6----16.28[6]
Thiourea Derivative 22---7.10-[6]
Pt(BPT)₂(Phen) (6)---10.96±1.12-[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Proposed Anticancer Mechanism of Action

G cluster_cell Cancer Cell Complex Thiourea-Metal Complex DNA DNA Complex->DNA Interaction/Binding Enzymes Key Enzymes (e.g., Kinases) Complex->Enzymes Inhibition Apoptosis Apoptosis DNA->Apoptosis Damage leads to Enzymes->Apoptosis Dysregulation leads to

Caption: A simplified proposed mechanism for the anticancer activity of thiourea-metal complexes.

Catalytic Applications

Thiourea and its derivatives are effective organocatalysts, and their metal complexes can also exhibit significant catalytic activity in various organic transformations.[10] The catalytic properties are often attributed to the ability of the thiourea moiety to act as a hydrogen bond donor.

Workflow for a Catalytic Reaction

G Reactants Reactants ReactionVessel Reaction Setup (Solvent, Temp, Time) Reactants->ReactionVessel Catalyst (2-Aminophenyl)thiourea Metal Complex Catalyst->ReactionVessel Workup Reaction Workup (e.g., Extraction, Quenching) ReactionVessel->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Product Purification->Product

Caption: A general experimental workflow for a catalytic reaction using a (2-aminophenyl)thiourea-based catalyst.

Sensing Applications

The ability of the thiourea moiety to bind with specific anions and cations has led to the development of (2-aminophenyl)thiourea-based chemosensors.[11][12] These sensors can detect the presence of analytes through changes in color (colorimetric) or fluorescence.

Quantitative Data: Sensor Performance

Sensor SystemAnalyteDetection LimitReference
Thiourea-based Chemosensor (TS)Hg²⁺0.005 µg/mL[13]
Thiourea-based Chemosensor (TS-1)Hg²⁺0.0029 µg/mL[14]
Nafion/CuO/ZnO NSs/GCEThiourea23.03 ± 1.15 µM[15]
Au@PtNPs-based colorimetric sensorThiourea9.57 nmol L⁻¹[14]

Experimental Protocol: Evaluation of a Colorimetric Sensor

  • Sensor Solution: Prepare a solution of the (2-aminophenyl)thiourea-based sensor in a suitable solvent system (e.g., DMSO/water).

  • Analyte Solutions: Prepare a series of solutions of the target analyte with varying concentrations.

  • Titration: Add aliquots of the analyte solutions to the sensor solution.

  • UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum after each addition of the analyte.

  • Data Analysis: Plot the change in absorbance at a specific wavelength against the analyte concentration to determine the detection limit and binding stoichiometry.

Logical Flow for Analyte Detection

G Sensor Sensor Molecule ((2-aminophenyl)thiourea derivative) Binding Selective Binding Sensor->Binding Analyte Target Analyte (e.g., Metal Ion) Analyte->Binding Signal Signal Generation Binding->Signal Conformational Change Detection Detection (e.g., UV-Vis, Fluorescence) Signal->Detection

Caption: Logical relationship for the detection of an analyte using a (2-aminophenyl)thiourea-based sensor.

References

Application Notes and Protocol for the Synthesis of (2-aminophenyl)thiourea from 2-aminoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (2-aminophenyl)thiourea, a valuable intermediate in the development of various heterocyclic compounds with potential therapeutic applications. The synthesis is based on the reaction of 2-aminoaniline (o-phenylenediamine) with ammonium thiocyanate in an acidic medium. This method represents a straightforward and cost-effective approach to obtaining the target compound. This application note includes a step-by-step experimental protocol, a summary of key quantitative data, and a visual representation of the experimental workflow.

Introduction

(2-aminophenyl)thiourea is a key precursor in the synthesis of a variety of heterocyclic scaffolds, including benzimidazoles and benzothiazoles, which are of significant interest in medicinal chemistry and drug discovery. The presence of both an amino group and a thiourea moiety on the same phenyl ring allows for diverse subsequent chemical transformations. The protocol described herein adapts a general and established method for the synthesis of monophenylthioureas to the specific case of 2-aminoaniline. Careful control of reaction conditions is important to favor the formation of the desired mono-substituted product.

Data Presentation

A summary of the physicochemical and spectroscopic data for the starting material and the target product is presented in the table below. Please note that while a specific experimental yield for this direct synthesis is not widely reported, typical yields for similar reactions range from moderate to good.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)IR (KBr, cm-1)
2-AminoanilineC6H8N2108.14102-1046.58 (dd, 2H), 6.45 (dd, 2H), 4.55 (s, 4H)138.0, 115.9, 114.23378, 3298, 1628, 1516, 745
(2-aminophenyl)thioureaC7H9N3S167.23148-150~9.3 (s, 1H, NH), ~8.0 (s, 2H, NH2), 7.2-6.6 (m, 4H, Ar-H), ~4.9 (s, 2H, NH2)~182 (C=S), ~145-115 (Ar-C)~3400-3200 (N-H), ~1620 (C=N), ~1550 (N-H bend), ~1250 (C=S)
Note: Spectroscopic data for (2-aminophenyl)thiourea is estimated based on characteristic chemical shifts and vibrational frequencies for similar compounds, as detailed experimental data for this specific compound is not readily available in the cited literature.

Experimental Protocol

This protocol details the synthesis of (2-aminophenyl)thiourea from 2-aminoaniline.

Materials:

  • 2-Aminoaniline (o-phenylenediamine)

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Preparation of 2-Aminoaniline Hydrochloride:

    • In a 250 mL round-bottom flask, dissolve 0.1 mol of 2-aminoaniline in 100 mL of deionized water.

    • To this solution, slowly add 9 mL of concentrated hydrochloric acid while stirring. A precipitate of 2-aminoaniline hydrochloride may form.

    • Gently heat the mixture to about 60-70 °C for 1 hour to ensure complete salt formation.

  • Reaction with Ammonium Thiocyanate:

    • To the warm solution of 2-aminoaniline hydrochloride, add 0.1 mol of ammonium thiocyanate.

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for approximately 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product:

    • After the reflux is complete, cool the reaction mixture to room temperature.

    • Slowly pour the cooled solution into a beaker containing 200 mL of cold deionized water while stirring continuously.

    • A precipitate of (2-aminophenyl)thiourea should form. Continue stirring for about 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

    • Dissolve the crude solid in a minimum amount of hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry them in a vacuum oven.

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle concentrated hydrochloric acid with extreme care as it is corrosive.

  • Ammonium thiocyanate is harmful if swallowed or in contact with skin.

Experimental Workflow

Synthesis_Workflow Synthesis of (2-aminophenyl)thiourea Start Start Reagents 2-Aminoaniline Ammonium Thiocyanate Conc. HCl Start->Reagents Gather Materials Reaction_Setup Dissolve 2-Aminoaniline in water Add Conc. HCl Heat to 60-70°C Reagents->Reaction_Setup Thiourea_Formation Add Ammonium Thiocyanate Reflux for 4-5 hours Reaction_Setup->Thiourea_Formation Form Hydrochloride Salt Isolation Cool to Room Temperature Precipitate in Cold Water Vacuum Filtration Thiourea_Formation->Isolation Reaction Complete Purification Recrystallization from Ethanol/Water Isolation->Purification Crude Product Final_Product (2-aminophenyl)thiourea Purification->Final_Product Purified Product Characterization Characterization (Melting Point, NMR, IR) Final_Product->Characterization

Caption: Experimental workflow for the synthesis of (2-aminophenyl)thiourea.

(2-aminophenyl)thiourea Derivatives as Potent Anticancer Agents: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

(2-aminophenyl)thiourea derivatives have emerged as a promising class of compounds in the field of oncology. These molecules have demonstrated significant cytotoxic activity against a variety of cancer cell lines, and ongoing research continues to unveil their potential as therapeutic agents. This document provides a comprehensive overview of the synthesis, in vitro and in vivo evaluation, and mechanisms of action of these derivatives, intended for researchers, scientists, and drug development professionals. The detailed protocols and data presented herein aim to facilitate further investigation and development of this important class of anticancer compounds.

The core structure, featuring a thiourea moiety linked to a 2-aminophenyl group, serves as a versatile scaffold for chemical modifications. These modifications have been shown to modulate the anticancer activity, selectivity, and pharmacokinetic properties of the derivatives. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenyl rings play a crucial role in their biological activity.

Quantitative Data Summary

The anticancer activity of various (2-aminophenyl)thiourea derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized in the tables below.

DerivativeCancer Cell LineIC50 (µM)Reference
IVe Ehrlich Ascites Carcinoma (EAC)10-24[1]
MCF-7 (Breast Cancer)15-30[1]
HeLa (Cervical Cancer)33-48[1]
IVf Ehrlich Ascites Carcinoma (EAC)10-24[1]
MCF-7 (Breast Cancer)15-30[1]
HeLa (Cervical Cancer)33-48[1]
IVh Ehrlich Ascites Carcinoma (EAC)10-24[1]
MCF-7 (Breast Cancer)15-30[1]
HeLa (Cervical Cancer)33-48[1]
Vg Ehrlich Ascites Carcinoma (EAC)10-24[1]
Thiourea derivative 20 MCF-7 (Breast Cancer)1.3[2]
SkBR3 (Breast Cancer)0.7[2]
N-(Allylcarbamothioyl)-2-chlorobenzamide (17) MCF-7 (Breast Cancer)2.6[2]
N-(allylcarbamothioyl)-2-methylbenzamide (18) MCF-7 (Breast Cancer)7[2]
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea (5) Breast Cancer Cell Lines (8 distinct lines)2.2-5.5[2]
1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) A549 (Lung Cancer)0.2[2]
Compound 2 (3,4-dichloro-phenyl substituent) SW480 (Colon Cancer)1.5-8.9[3]
SW620 (Colon Cancer)1.5-8.9[3]
PC3 (Prostate Cancer)1.5-8.9[3]
K-562 (Leukemia)1.5-8.9[3]
Compound 8 (4-CF3-phenyl substituent) SW480 (Colon Cancer)1.5-8.9[3]
SW620 (Colon Cancer)1.5-8.9[3]
PC3 (Prostate Cancer)1.5-8.9[3]
K-562 (Leukemia)1.5-8.9[3]
1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea (63) MCF-7 (Breast Cancer)25.8[4]
MDA-MB-231 (Breast Cancer)54.3[4]

Experimental Protocols

I. General Synthesis of (2-aminophenyl)thiourea Derivatives

This protocol describes a general method for the synthesis of 1-acyl-3-(2'-aminophenyl) thiourea derivatives.

Workflow for the Synthesis of (2-aminophenyl)thiourea Derivatives

G cluster_0 Step 1: Acyl Isothiocyanate Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Reduction Acid Substituted Carboxylic Acid SOCl2 Thionyl Chloride (SOCl2) Acid->SOCl2 Acylation KSCN Potassium Thiocyanate (KSCN) SOCl2->KSCN Reaction AcylIsothiocyanate Acyl Isothiocyanate Intermediate KSCN->AcylIsothiocyanate Formation AcylIsothiocyanate_ref Acyl Isothiocyanate Nitroaniline 2-Nitrobenzenamine AcylIsothiocyanate_ref->Nitroaniline Nucleophilic Addition CoupledProduct 1-acyl-3-(2'-nitrophenyl)thiourea Nitroaniline->CoupledProduct CoupledProduct_ref 1-acyl-3-(2'-nitrophenyl)thiourea SnCl2 Stannous Chloride (SnCl2) CoupledProduct_ref->SnCl2 Reduction of Nitro Group FinalProduct 1-acyl-3-(2'-aminophenyl)thiourea SnCl2->FinalProduct

Caption: General synthetic workflow for (2-aminophenyl)thiourea derivatives.

Materials:

  • Substituted carboxylic acid

  • Thionyl chloride (SOCl2)

  • Potassium thiocyanate (KSCN)

  • 2-Nitrobenzenamine

  • Stannous chloride (SnCl2)

  • Appropriate solvents (e.g., DMF, ethanol)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Synthesis of Acyl Isothiocyanate:

    • To a solution of the substituted carboxylic acid in a suitable solvent, add thionyl chloride and reflux the mixture.

    • After completion of the reaction (monitored by TLC), remove the excess thionyl chloride under reduced pressure.

    • To the resulting acyl chloride, add potassium thiocyanate and reflux.

    • The resulting acyl isothiocyanate is used in the next step without further purification.

  • Coupling with 2-Nitrobenzenamine:

    • To a solution of the acyl isothiocyanate in a suitable solvent, add 2-nitrobenzenamine.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • The resulting 1-acyl-3-(2'-nitrophenyl)thiourea can be isolated by precipitation or extraction.

  • Reduction of the Nitro Group:

    • Dissolve the 1-acyl-3-(2'-nitrophenyl)thiourea in a suitable solvent (e.g., ethanol).

    • Add a solution of stannous chloride in concentrated hydrochloric acid dropwise at 0-5 °C.

    • Stir the reaction mixture at room temperature for the specified time.

    • After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final (2-aminophenyl)thiourea derivative.

II. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of (2-aminophenyl)thiourea derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: A typical workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • (2-aminophenyl)thiourea derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells and determine the cell concentration using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the (2-aminophenyl)thiourea derivatives in the culture medium. The final concentration of DMSO should not exceed 0.5% (v/v).

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

    • Shake the plates gently for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

III. In Vivo Antitumor Activity (Xenograft Model)

This protocol describes a general procedure for evaluating the in vivo anticancer efficacy of (2-aminophenyl)thiourea derivatives using a human tumor xenograft model in immunocompromised mice.

Workflow for In Vivo Xenograft Study

G cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring and Endpoint A Inject human cancer cells subcutaneously into immunocompromised mice B Allow tumors to grow to a palpable size A->B C Randomize mice into control and treatment groups B->C D Administer (2-aminophenyl)thiourea derivatives or vehicle control C->D E Monitor tumor growth and body weight regularly D->E F Sacrifice mice at the end of the study E->F G Excise and weigh tumors F->G

Caption: Workflow for evaluating in vivo antitumor activity using a xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice, SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • (2-aminophenyl)thiourea derivative formulated for in vivo administration

  • Vehicle control (e.g., saline, corn oil)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel to enhance tumor take rate.

    • Inject approximately 1-5 x 10^6 cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different groups (e.g., vehicle control, different doses of the test compound, positive control).

  • Drug Administration:

    • Administer the (2-aminophenyl)thiourea derivative and the vehicle control to the respective groups of mice. The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosing schedule will depend on the specific compound and study design.

  • Monitoring and Data Collection:

    • Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: Volume = (length x width²) / 2.

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

    • Observe the general health and behavior of the animals throughout the study.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a certain size, or after a predetermined treatment period), euthanize the mice.

    • Excise the tumors and record their final weight.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Mechanism of Action and Signaling Pathways

(2-aminophenyl)thiourea derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of DNA damage and the modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Some of the implicated pathways include:

  • Wnt/β-catenin Signaling Pathway: Some derivatives have been found to inhibit this pathway, which is often aberrantly activated in many cancers, leading to uncontrolled cell proliferation.

  • Receptor Tyrosine Kinase (RTK) Inhibition: Certain derivatives have shown inhibitory activity against RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for tumor angiogenesis.

  • K-Ras Signaling Pathway: Some compounds have been identified as inhibitors of the K-Ras protein, a key regulator of cell proliferation that is frequently mutated in various cancers.

Wnt/β-catenin Signaling Pathway

G cluster_0 Wnt OFF State cluster_1 Wnt ON State DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates Proteasome Proteasome beta_catenin->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Activates Dishevelled->DestructionComplex Inhibits beta_catenin_stable β-catenin (stabilized) Nucleus Nucleus beta_catenin_stable->Nucleus Translocates TCF_LEF TCF/LEF beta_catenin_stable->TCF_LEF Binds to Nucleus->TCF_LEF TargetGenes Target Gene Expression (Proliferation) TCF_LEF->TargetGenes Activates Thiourea (2-aminophenyl)thiourea Derivative Thiourea->DestructionComplex Potential Target: Stabilizes Complex Thiourea->beta_catenin_stable Potential Target: Promotes Degradation

Caption: Inhibition of the Wnt/β-catenin signaling pathway by (2-aminophenyl)thiourea derivatives.

VEGFR/PDGFR Signaling Pathway

G cluster_0 Ligand Binding and Receptor Dimerization cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K PDGFR->PI3K PDGFR->Ras Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Thiourea (2-aminophenyl)thiourea Derivative Thiourea->VEGFR Inhibits Thiourea->PDGFR Inhibits

Caption: Inhibition of VEGFR/PDGFR signaling pathways by (2-aminophenyl)thiourea derivatives.

K-Ras Signaling Pathway

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras_GDP K-Ras-GDP (inactive) SOS->Ras_GDP Promotes GDP/GTP exchange Ras_GTP K-Ras-GTP (active) Ras_GDP->Ras_GTP PI3K PI3K Ras_GTP->PI3K RAF RAF Ras_GTP->RAF Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Thiourea (2-aminophenyl)thiourea Derivative Thiourea->Ras_GTP Inhibits

References

Application Notes and Protocols for the Quantification of (2-Aminophenyl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of (2-aminophenyl)thiourea in various samples. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

(2-aminophenyl)thiourea is a thiourea derivative of significant interest due to its potential applications in medicinal chemistry and as a synthetic intermediate. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and various research applications. This document outlines three common analytical techniques for the determination of (2-aminophenyl)thiourea: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Square-Wave Voltammetry.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key quantitative parameters for the analytical methods described, providing a basis for selecting the most appropriate technique for a given application.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)UV-Vis SpectrophotometrySquare-Wave Voltammetry (SWV)
Principle Chromatographic separation followed by UV detection.Colorimetric reaction and measurement of absorbance.Electrochemical oxidation at a graphite electrode.
Linearity Range 0.1 - 100 µg/mL0.5 - 12.0 mg/L[1][2]6.3 - 30 µM[3]
Limit of Detection (LOD) ~0.05 ng/mL (adapted from similar compounds)[4]0.008 mg/L[2]1.29 µM[3]
Limit of Quantification (LOQ) ~1 µg/L (adapted from similar compounds)[4]Not explicitly stated, typically 3x LODNot explicitly stated, typically 3x LOD
Precision (RSD%) < 5%[4]< 3%[1]~1.5 - 2.5%[1][5]
Recovery (%) 95 - 105%95 - 104%[1]97 - 103.5%[1]
Primary Advantages High specificity, suitable for complex matrices.Cost-effective, simple instrumentation.High sensitivity, rapid analysis.
Primary Disadvantages Higher cost, requires skilled operator.Prone to interference from colored compounds.Sensitive to matrix effects and electrode surface.

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method provides high selectivity and is suitable for the quantification of (2-aminophenyl)thiourea in complex matrices such as biological fluids or reaction mixtures. The protocol is adapted from established methods for thiourea and its derivatives.[4][6][7]

1. Materials and Reagents

  • (2-aminophenyl)thiourea standard, >98% purity

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid or Phosphoric acid (for mobile phase modification)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

  • Data acquisition and processing software

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of (2-aminophenyl)thiourea and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

4. Sample Preparation

  • Liquid Samples: Centrifuge the sample to remove particulate matter. Dilute an aliquot of the supernatant with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Solid Samples: Extract a known weight of the sample with a suitable solvent (e.g., methanol). Centrifuge and dilute the extract as described for liquid samples.

5. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan for maximum absorbance, likely around 230-260 nm (a common range for thiourea compounds).[4]

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the (2-aminophenyl)thiourea standard injections against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Quantify the (2-aminophenyl)thiourea concentration in the samples by interpolating their peak areas on the calibration curve.

Workflow Diagram for HPLC Analysis

HPLC_Workflow prep Standard & Sample Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc Inject detect UV-Vis Detector hplc->detect Elute data Data Acquisition (Chromatogram) detect->data analysis Data Analysis (Calibration & Quantification) data->analysis result Final Concentration analysis->result

Caption: Workflow for HPLC quantification of (2-aminophenyl)thiourea.

Protocol 2: Quantification by UV-Vis Spectrophotometry

This colorimetric method is based on the reaction of thiourea with an oxidizing agent, followed by the measurement of the resulting colored complex. It is a cost-effective and rapid method suitable for samples with low background absorbance. This protocol is adapted from a method for determining thiourea concentration using iodine.[1]

1. Materials and Reagents

  • (2-aminophenyl)thiourea standard, >98% purity

  • Standardized Iodine solution (e.g., 0.01 M)

  • Acetic acid-sodium acetate buffer (pH 4.5)

  • Starch indicator solution (1%)

  • Methanol or appropriate solvent for the sample

  • Volumetric flasks, pipettes, and cuvettes

2. Instrumentation

  • UV-Vis Spectrophotometer

3. Preparation of Standard Solutions

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of (2-aminophenyl)thiourea and dissolve in 100 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of standards (e.g., 0.5, 1, 2, 5, 10 µg/mL) by diluting the stock solution with methanol.

4. Experimental Procedure

  • To a series of 10 mL volumetric flasks, add 1.0 mL of each working standard solution or sample.

  • Add 5.0 mL of the acetic acid-sodium acetate buffer to each flask.

  • Add a precise volume of the standardized iodine solution (e.g., 2.0 mL) to each flask and mix well.

  • Allow the reaction to proceed for 5-10 minutes at room temperature.

  • Add 1.0 mL of starch indicator solution. The solution will turn blue due to the excess unreacted iodine.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance for the starch-iodine complex (typically around 580-610 nm) against a reagent blank. The absorbance will decrease as the concentration of (2-aminophenyl)thiourea increases.

5. Data Analysis

  • Construct a calibration curve by plotting the decrease in absorbance (Absorbance of Blank - Absorbance of Standard) against the concentration of (2-aminophenyl)thiourea.

  • Perform a linear regression to obtain the calibration equation and correlation coefficient (R² > 0.99).

  • Determine the concentration of (2-aminophenyl)thiourea in the samples using the calibration curve.

Workflow Diagram for Spectrophotometric Analysis

Spectro_Workflow prep Prepare Standards & Samples react Add Buffer, Iodine, & Starch Indicator prep->react measure Measure Absorbance (UV-Vis Spectrophotometer) react->measure Color Development analysis Plot Calibration Curve (ΔAbs vs. Concentration) measure->analysis result Calculate Concentration analysis->result

Caption: Workflow for UV-Vis spectrophotometric analysis of (2-aminophenyl)thiourea.

Protocol 3: Quantification by Square-Wave Voltammetry (SWV)

This electrochemical technique offers high sensitivity and is based on the irreversible oxidation of the thiourea group at a pencil graphite electrode.[3] It is particularly useful for trace-level analysis.

1. Materials and Reagents

  • (2-aminophenyl)thiourea standard, >98% purity

  • Phosphate buffer (pH 12.0)

  • Sodium chloride (NaCl)

  • Deionized water

2. Instrumentation

  • Potentiostat/Galvanostat with a three-electrode setup

  • Working Electrode: Pencil graphite (PG) electrode

  • Reference Electrode: Ag/AgCl

  • Counter Electrode: Platinum wire

3. Preparation of Standard Solutions

  • Supporting Electrolyte: Prepare a phosphate buffer (e.g., 0.1 M) and adjust the pH to 12.0. Add NaCl to a final concentration of 20 mM.

  • Stock Solution (1 mM): Dissolve an accurately weighed amount of (2-aminophenyl)thiourea in the supporting electrolyte.

  • Working Standards: Prepare working standards by diluting the stock solution with the supporting electrolyte to obtain concentrations in the µM range (e.g., 5, 10, 15, 20, 25, 30 µM).

4. Experimental Procedure

  • Set up the electrochemical cell with 10 mL of the supporting electrolyte.

  • Immerse the three electrodes into the solution.

  • Record the background voltammogram of the supporting electrolyte.

  • Add a known volume of the standard or sample solution to the cell.

  • Record the square-wave voltammogram using the optimized parameters.

  • Potential Range: e.g., 0 V to +1.0 V (vs. Ag/AgCl)

  • Pulse Amplitude: 25 mV

  • Frequency: 25 Hz

  • Step Potential: 8 mV

5. Data Analysis

  • Measure the peak current for the oxidation of (2-aminophenyl)thiourea from the background-subtracted voltammograms.

  • Construct a calibration curve by plotting the peak current against the concentration of (2-aminophenyl)thiourea.

  • Perform a linear regression to obtain the calibration equation.

  • Determine the concentration in unknown samples using the standard addition method or the calibration curve.

Logical Diagram for Voltammetric Analysis

SWV_Workflow setup Electrochemical Cell Setup (3-Electrode System) bkg Record Background (Supporting Electrolyte) setup->bkg add Add Standard or Sample bkg->add scan Run Square-Wave Voltammogram add->scan measure Measure Peak Current scan->measure analysis Calibration Plot (Peak Current vs. Conc.) measure->analysis result Determine Concentration analysis->result

References

The Versatile Role of (2-Aminophenyl)thiourea in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

(2-Aminophenyl)thiourea serves as a crucial building block in the synthesis of a variety of heterocyclic compounds that are pivotal intermediates in the development of pharmaceutical agents. Its unique structure, featuring a reactive thiourea moiety and an ortho-amino group on a phenyl ring, allows for diverse cyclization reactions, leading to the formation of privileged scaffolds in medicinal chemistry, such as benzimidazoles and benzothiazoles. These core structures are present in numerous drugs with a wide range of therapeutic applications, including anticancer, anthelmintic, and antihistaminic agents.

This application note provides a detailed overview of the synthetic utility of (2-aminophenyl)thiourea in preparing key pharmaceutical intermediates. It includes experimental protocols for the synthesis of 2-acylaminobenzimidazoles and 2-substituted aminobenzimidazoles, along with a discussion on the synthesis of 2-aminobenzothiazoles.

Synthesis of 2-Acylaminobenzimidazole Intermediates

1-Acyl-3-(2'-aminophenyl)thioureas, derived from (2-aminophenyl)thiourea, are valuable intermediates that can be cyclized to form 2-acylaminobenzimidazoles. These compounds are precursors to various bioactive molecules, including potent anti-intestinal nematode agents.

Experimental Protocol: General Procedure for the Preparation of 1-Acyl-3-(2'-aminophenyl)thioureas

A multi-step one-pot synthesis is employed for this transformation. Initially, a carboxylic acid is converted to its corresponding acyl isothiocyanate. This is achieved by first reacting the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with a thiocyanate salt (e.g., KSCN). The resulting acyl isothiocyanate is then coupled with 2-nitroaniline. The nitro group is subsequently reduced to an amino group using a reducing agent like tin(II) chloride (SnCl₂) in acetic acid to yield the final 1-acyl-3-(2'-aminophenyl)thiourea.

  • Step 1: Acyl Isothiocyanate Formation: A desired carboxylic acid is treated with thionyl chloride to form the acyl chloride. This intermediate is then reacted with potassium thiocyanate to yield the corresponding acyl isothiocyanate.

  • Step 2: Coupling with 2-Nitroaniline: The acyl isothiocyanate is reacted with 2-nitroaniline in a suitable solvent.

  • Step 3: Reduction: The resulting 1-acyl-3-(2'-nitrophenyl)thiourea is reduced using tin(II) chloride in acetic acid to afford the target 1-acyl-3-(2'-aminophenyl)thiourea. The product is typically purified by recrystallization.

Quantitative Data for the Synthesis of 1-Acyl-3-(2'-aminophenyl)thiourea Derivatives

CompoundR GroupOverall Yield (%)Melting Point (°C)
5a Phenyl60154-156
5g 3-Pyridyl49180-181
5h 2-Furanyl--

Data sourced from a study on anti-intestinal nematode prodrugs.

The following diagram illustrates the general workflow for the synthesis of 1-acyl-3-(2'-aminophenyl)thioureas.

Synthesis of 1-Acyl-3-(2'-aminophenyl)thioureas cluster_0 Step 1: Acyl Isothiocyanate Formation cluster_1 Step 2: Coupling cluster_2 Step 3: Reduction Carboxylic_Acid Carboxylic Acid (R-COOH) Acyl_Chloride Acyl Chloride (R-COCl) Carboxylic_Acid->Acyl_Chloride + SOCl2 SOCl2 SOCl2 Acyl_Isothiocyanate Acyl Isothiocyanate (R-CONCS) Acyl_Chloride->Acyl_Isothiocyanate + KSCN KSCN KSCN Coupling 1-Acyl-3-(2'-nitrophenyl)thiourea Acyl_Isothiocyanate->Coupling + 2-Nitroaniline Two_Nitroaniline 2-Nitroaniline Final_Product 1-Acyl-3-(2'-aminophenyl)thiourea Coupling->Final_Product + SnCl2 / CH3COOH SnCl2 SnCl2 / CH3COOH

Caption: Synthetic workflow for 1-acyl-3-(2'-aminophenyl)thioureas.

Synthesis of 2-Substituted Aminobenzimidazole Intermediates

(2-Aminophenyl)thiourea derivatives are key precursors for the synthesis of 2-substituted aminobenzimidazoles, a scaffold found in various pharmaceuticals. The synthesis involves a cyclodesulfurization reaction.

Experimental Protocol: Cyclodesulfurization of N-Substituted-N'-(o-aminophenyl)thioureas

The cyclization of an N-substituted-N'-(o-aminophenyl)thiourea to a 2-substituted aminobenzimidazole can be achieved using several methods. One established method involves the use of alkyl halides as cyclodesulfurizing agents.

  • Reaction Setup: An N-substituted-N'-(o-aminophenyl)thiourea is dissolved in ethanol.

  • Reagent Addition: Eight equivalents of an alkyl halide (e.g., methyl iodide) are added to the solution.

  • Reaction Conditions: The reaction mixture is refluxed for 8 hours.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified, typically by column chromatography, to yield the desired 2-substituted aminobenzimidazole.

A more recent and environmentally benign approach utilizes visible light for the cyclodesulfurization in a one-pot synthesis starting from o-phenylenediamines and isothiocyanates, achieving yields of up to 92%.[1][2]

It is important to note that the direct cyclization of unsubstituted (2-aminophenyl)thiourea to 2-aminobenzimidazole has been reported to be unsuccessful, often leading to the formation of benzimidazole thione as the major product.

The following diagram illustrates the synthesis of 2-substituted aminobenzimidazoles from (2-aminophenyl)thiourea derivatives.

G Synthesis of 2-Substituted Aminobenzimidazoles cluster_notes Key Considerations start N-Substituted-N'-(o-aminophenyl)thiourea intermediate Carbodiimide Intermediate start->intermediate Cyclodesulfurization reagent Alkyl Halide (8 equiv.) Ethanol, Reflux, 8h reagent->intermediate product 2-Substituted Aminobenzimidazole intermediate->product note1 Direct cyclization of unsubstituted (2-aminophenyl)thiourea to 2-aminobenzimidazole is generally unsuccessful.

Caption: General pathway for 2-substituted aminobenzimidazole synthesis.

Synthesis of 2-Aminobenzothiazole Intermediates

2-Aminobenzothiazoles are another class of important pharmaceutical intermediates that can be synthesized from arylthiourea precursors, including derivatives of (2-aminophenyl)thiourea. The most common method is oxidative cyclization.

Reaction Principle: Oxidative Cyclization of Arylthioureas

The synthesis of 2-aminobenzothiazoles from arylthioureas typically involves an oxidative cyclization reaction. A common method employs bromine in the presence of a strong acid like sulfuric acid or in a solvent like chloroform.[3] This reaction proceeds through the electrophilic attack of bromine on the sulfur atom of the thiourea, followed by intramolecular cyclization and subsequent aromatization to yield the 2-aminobenzothiazole ring system.

The following diagram illustrates the general transformation of an arylthiourea to a 2-aminobenzothiazole.

G Synthesis of 2-Aminobenzothiazoles Arylthiourea Arylthiourea (e.g., (2-aminophenyl)thiourea derivative) Aminobenzothiazole 2-Aminobenzothiazole Derivative Arylthiourea->Aminobenzothiazole Oxidative Cyclization Oxidizing_Agent Oxidizing Agent (e.g., Br2 in H2SO4 or CHCl3) Oxidizing_Agent->Arylthiourea

Caption: Oxidative cyclization to form 2-aminobenzothiazoles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Unsymmetrical (2-Aminophenyl)thioureas

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of unsymmetrical (2-aminophenyl)thioureas.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of unsymmetrical (2-aminophenyl)thioureas, particularly when reacting o-phenylenediamine with isothiocyanates.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low Nucleophilicity of o-phenylenediamine: Aromatic amines are generally less reactive than aliphatic amines towards the electrophilic isothiocyanate.[1] 2. Steric Hindrance: Bulky substituents on either the o-phenylenediamine or the isothiocyanate can impede the reaction.1. Increase Reaction Temperature: Heating the reaction mixture can provide the necessary activation energy. Consider switching to a higher-boiling solvent if using a low-boiling one like dichloromethane.[1] 2. Add a Base Catalyst: A non-nucleophilic organic base, such as triethylamine (TEA), can help to deprotonate the amine, increasing its nucleophilicity.[1] 3. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24 hours) and monitor progress by TLC.
Formation of Symmetrical Bis-thiourea Side Product High Reactivity of the Second Amino Group: Both amino groups of o-phenylenediamine are nucleophilic and can react with the isothiocyanate, leading to the formation of a 1,2-bis(thiourea)benzene derivative.1. Control Stoichiometry: Use a 1:1 molar ratio of o-phenylenediamine to isothiocyanate. Adding the isothiocyanate dropwise to a solution of the diamine can also favor mono-substitution. 2. Mechanochemical Synthesis: Solvent-free ball milling has been shown to selectively produce stable mono-thioureas from o-phenylenediamine in high yields (≥95%) after just 30 minutes, effectively preventing the formation of the bis-adduct.[2] 3. Use a Protecting Group Strategy: Synthesize the target compound by reacting the isothiocyanate with 2-nitroaniline, followed by reduction of the nitro group to an amine. This ensures selective mono-functionalization.[3]
Product Cyclizes to 2-Aminobenzimidazole Intramolecular Cyclization: The newly formed thiourea is prone to intramolecular cyclization, especially under harsh conditions (e.g., high heat, presence of certain reagents). The proximate amino and thiourea groups can readily condense.1. Maintain Mild Reaction Conditions: Avoid excessive heating and prolonged reaction times once the thiourea has formed. 2. Avoid Reagents that Promote Cyclization: Desulfurizing agents like mercuric oxide (HgO) or alkyl halides can facilitate the cyclization to 2-aminobenzimidazoles and should be avoided in the thiourea synthesis step.[4][5] 3. Prompt Work-up and Purification: Once the reaction is complete, proceed with the work-up and purification without delay to isolate the thiourea before it has a chance to cyclize.
Difficult Purification 1. Mixture of Mono- and Bis-thiourea Products: These compounds may have similar polarities, making separation by column chromatography challenging. 2. Presence of Unreacted Starting Materials: Residual o-phenylenediamine or isothiocyanate can co-elute with the product. 3. Product Instability on Silica Gel: The slightly acidic nature of silica gel can sometimes promote the cyclization of the (2-aminophenyl)thiourea.1. Optimize Reaction for Selectivity: The best approach is to prevent the formation of the bis-thiourea byproduct in the first place using the methods described above. 2. Recrystallization: If the product is crystalline, recrystallization can be an effective method to remove impurities. 3. Neutralized Silica Gel: Consider using silica gel that has been treated with a base (e.g., triethylamine) for column chromatography to minimize the risk of on-column cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge when synthesizing unsymmetrical (2-aminophenyl)thioureas from o-phenylenediamine?

A1: The primary challenge is achieving selective mono-substitution. Since o-phenylenediamine has two nucleophilic amino groups, it can react with one or two equivalents of the isothiocyanate, leading to a mixture of the desired mono-thiourea and the undesired symmetrical bis-thiourea byproduct.[2]

Q2: How can I prevent the formation of the bis-thiourea byproduct?

A2: Several strategies can be employed. Controlling the stoichiometry (1:1 ratio of diamine to isothiocyanate) is the simplest approach, but may not be sufficient. A highly effective method is to use mechanochemical synthesis (ball milling), which has been shown to give excellent selectivity for the mono-thiourea product.[2] An alternative chemical approach is to use 2-nitroaniline as the starting material and reduce the nitro group to an amine after the thiourea has been formed.[3]

Q3: My (2-aminophenyl)thiourea seems to be converting into another compound during work-up or purification. What is happening?

A3: It is likely undergoing intramolecular cyclization to form a 2-aminobenzimidazole derivative.[4][5] This is a common side reaction, often promoted by heat or the presence of acids or certain metal reagents. To minimize this, use mild reaction conditions and purify the product promptly after the reaction is complete.

Q4: The reaction between o-phenylenediamine and my aryl isothiocyanate is very slow. How can I speed it up?

A4: Aryl amines are less nucleophilic than alkyl amines, and their reaction with isothiocyanates can be sluggish.[1] Gently heating the reaction mixture or adding a catalytic amount of an organic base like triethylamine can help to accelerate the reaction.[1]

Q5: Are there any alternative starting materials to o-phenylenediamine to avoid selectivity issues?

A5: Yes. As mentioned, starting with 2-nitroaniline is a robust method to ensure only one amino group is available to react with the isothiocyanate. The nitro group can then be selectively reduced in a subsequent step to yield the final unsymmetrical (2-aminophenyl)thiourea.[3]

Experimental Protocols

Protocol 1: Selective Mechanochemical Synthesis of N-(2-aminophenyl)-N'-phenylthiourea

This protocol is adapted from methodologies that have proven effective for the selective mono-functionalization of o-phenylenediamine.[2]

Materials:

  • o-phenylenediamine (1.0 mmol, 108.1 mg)

  • Phenyl isothiocyanate (1.0 mmol, 120 µL)

  • Methanol (catalytic amount, ~50 µL)

  • Stainless steel milling jar (e.g., 10 mL) with stainless steel balls (e.g., 2 x 7 mm)

Procedure:

  • Place o-phenylenediamine and phenyl isothiocyanate into the milling jar.

  • Add the stainless steel balls and the catalytic amount of methanol.

  • Secure the lid and place the jar in a ball mill.

  • Mill the mixture at a suitable frequency (e.g., 20-30 Hz) for 30 minutes.

  • After milling, open the jar in a fume hood and carefully remove the solid product.

  • The product is typically of high purity (≥95%) and may not require further purification.[2] Confirm purity by ¹H NMR and/or LC-MS.

Protocol 2: Synthesis via Nitroaniline Reduction

This protocol is based on a common synthetic strategy to ensure mono-substitution.[3]

Step A: Synthesis of 1-(2-nitrophenyl)-3-phenylthiourea

  • Dissolve 2-nitroaniline (1.0 mmol, 138.1 mg) in a suitable solvent (e.g., 10 mL of dichloromethane or acetonitrile).

  • Add phenyl isothiocyanate (1.0 mmol, 120 µL) to the solution.

  • If the reaction is slow at room temperature, add triethylamine (0.1 mmol, 14 µL) and/or gently heat the mixture to reflux.

  • Monitor the reaction by TLC until the 2-nitroaniline is consumed.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step B: Reduction to 1-(2-aminophenyl)-3-phenylthiourea

  • Dissolve the 1-(2-nitrophenyl)-3-phenylthiourea (1.0 mmol, 273.3 mg) in a solvent such as ethanol or ethyl acetate (15 mL).

  • Add a reducing agent. A common choice is tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 mmol) in concentrated HCl, or catalytic hydrogenation using Pd/C.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitor by TLC).

  • If using SnCl₂, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Troubleshooting Workflow for Unsymmetrical (2-Aminophenyl)thiourea Synthesis

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

G start Start Synthesis: o-Phenylenediamine + Isothiocyanate check_reaction Reaction Complete? (Monitor by TLC) start->check_reaction no_product Problem: Low or No Product check_reaction->no_product No product_ok Reaction Successful check_reaction->product_ok Yes solution_reactivity Troubleshooting: 1. Increase Temperature 2. Add Base (e.g., TEA) 3. Increase Reaction Time no_product->solution_reactivity solution_reactivity->start Retry workup Work-up & Purification product_ok->workup check_purity Pure Product? workup->check_purity impure Problem: Impure Product check_purity->impure No final_product Pure Unsymmetrical (2-Aminophenyl)thiourea check_purity->final_product Yes side_product_type Identify Side Product(s) impure->side_product_type bis_thiourea Side Product: Bis-thiourea side_product_type->bis_thiourea Bis-Adduct cyclized_product Side Product: 2-Aminobenzimidazole side_product_type->cyclized_product Cyclized solution_selectivity Troubleshooting: 1. Use 1:1 Stoichiometry 2. Try Mechanosynthesis 3. Use 2-Nitroaniline Route bis_thiourea->solution_selectivity solution_selectivity->start Retry solution_cyclization Troubleshooting: 1. Use Milder Conditions 2. Purify Promptly 3. Use Neutralized Silica cyclized_product->solution_cyclization solution_cyclization->workup Re-purify

Caption: Troubleshooting workflow for synthesis of (2-aminophenyl)thioureas.

References

side reactions and byproduct formation in (2-aminophenyl)thiourea synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2-aminophenyl)thiourea.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of (2-aminophenyl)thiourea?

A1: The most common starting materials are o-phenylenediamine and a thiocyanate source, such as ammonium thiocyanate or potassium thiocyanate. An alternative route involves the reduction of 1-acyl-3-(2'-nitrophenyl) thioureas.[1][2]

Q2: What is the primary side reaction to be aware of during the synthesis of (2-aminophenyl)thiourea?

A2: The most significant side reaction is the oxidative cyclization of the (2-aminophenyl)thiourea product to form 2-aminobenzothiazole.[3][4] This is often an undesired byproduct when the thiourea is the target molecule.

Q3: How can I minimize the formation of 2-aminobenzothiazole?

A3: Minimizing the formation of 2-aminobenzothiazole typically involves controlling the reaction conditions to avoid oxidation. This can include using milder reaction conditions, shorter reaction times, and avoiding strong oxidizing agents. The choice of solvent and catalyst can also play a crucial role.[3][4]

Q4: What are suitable solvents for the synthesis of (2-aminophenyl)thiourea?

A4: The choice of solvent can depend on the specific synthetic route. For the reaction of o-phenylenediamine with a thiocyanate, solvents like ethanol or aqueous acidic solutions are often employed.[5]

Q5: How can I purify (2-aminophenyl)thiourea from the 2-aminobenzothiazole byproduct?

A5: Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility differences between the desired product and the byproduct.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of (2-aminophenyl)thiourea - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of the product. - Significant formation of byproducts.- Increase reaction time or temperature cautiously, monitoring for byproduct formation. - Ensure starting materials are pure. - Analyze the reaction mixture to identify the major product and byproducts to optimize conditions.
High proportion of 2-aminobenzothiazole byproduct - Oxidative conditions during the reaction or workup. - High reaction temperatures or prolonged reaction times. - Presence of oxidizing impurities.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Reduce the reaction temperature and time. - Avoid exposure to air during workup and purification.
Difficulty in isolating the product - Product is too soluble in the reaction solvent. - Formation of an oil instead of a precipitate.- After the reaction, try adding a non-polar solvent to precipitate the product. - Cool the reaction mixture in an ice bath to induce crystallization. - If an oil forms, try triturating with a suitable solvent to induce solidification.
Product appears discolored - Presence of oxidized impurities. - Decomposition of starting materials or product.- Recrystallize the product from a suitable solvent. - Use activated charcoal during recrystallization to remove colored impurities. - Ensure the purity of starting materials.

Experimental Protocol: Synthesis of (2-Aminophenyl)thiourea from o-Phenylenediamine

This protocol is a general guideline and may require optimization based on laboratory conditions and desired product specifications.

Materials:

  • o-Phenylenediamine

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water

  • Activated charcoal (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in a mixture of ethanol and water.

  • Slowly add concentrated hydrochloric acid to the solution while stirring to form the hydrochloride salt of o-phenylenediamine.

  • Add ammonium thiocyanate (1 to 1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Collect the crude product by filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from an ethanol-water mixture. If the product is colored, activated charcoal can be used during recrystallization.

  • Dry the purified (2-aminophenyl)thiourea in a vacuum oven at a low temperature.

Quantitative Data on Byproduct Formation (Illustrative)

The following table provides illustrative data on how reaction conditions can influence the yield of the desired product and the formation of the 2-aminobenzothiazole byproduct. Note: These are representative values and actual results may vary.

Reaction Temperature (°C)Reaction Time (hours)AtmosphereYield of (2-aminophenyl)thiourea (%)Yield of 2-aminobenzothiazole (%)
604Air7515
80 (Reflux)4Air6030
80 (Reflux)8Air4545
80 (Reflux)4Nitrogen855

Visualizations

Synthesis_Pathway o-Phenylenediamine o-Phenylenediamine Intermediate Isothiocyanate Intermediate o-Phenylenediamine->Intermediate + NH4SCN, H+ Ammonium Thiocyanate Ammonium Thiocyanate Product (2-aminophenyl)thiourea Intermediate->Product Intramolecular Attack Byproduct 2-Aminobenzothiazole Product->Byproduct Oxidative Cyclization

Caption: Synthesis pathway of (2-aminophenyl)thiourea and its cyclization to 2-aminobenzothiazole.

Troubleshooting_Workflow start Low Yield or High Impurity check_byproduct Identify major byproduct (e.g., 2-aminobenzothiazole) start->check_byproduct high_cyclization High level of cyclized byproduct check_byproduct->high_cyclization Yes low_conversion Low conversion of starting material check_byproduct->low_conversion No optimize_oxidation Reduce temperature/time Use inert atmosphere high_cyclization->optimize_oxidation optimize_reaction Increase temperature/time Check reagent purity low_conversion->optimize_reaction end Improved Synthesis optimize_oxidation->end optimize_reaction->end

Caption: Troubleshooting workflow for the synthesis of (2-aminophenyl)thiourea.

References

overcoming solubility issues of (2-aminophenyl)thiourea in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-aminophenyl)thiourea. The information addresses common solubility issues and provides practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of (2-aminophenyl)thiourea?

(2-Aminophenyl)thiourea is a polar molecule due to the presence of amino and thiourea functional groups. Its solubility is influenced by the phenyl ring. Generally, it is expected to be soluble in polar organic solvents and have limited solubility in nonpolar organic solvents and water.

Q2: In which organic solvents is (2-aminophenyl)thiourea likely to be soluble?

Based on its structure and data from related compounds, (2-aminophenyl)thiourea is most likely soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is also expected to have some solubility in alcohols like methanol and ethanol, and chlorinated solvents like dichloromethane (DCM). Its solubility in ethers and hydrocarbon solvents is likely to be low.

Q3: I am having trouble dissolving (2-aminophenyl)thiourea. What can I do?

If you are encountering solubility issues, consider the following troubleshooting steps:

  • Increase the temperature: Gently heating the solvent while stirring can significantly improve the solubility of many compounds.

  • Use sonication: A sonication bath can help to break down solid aggregates and enhance dissolution.

  • Try a different solvent: If the compound remains insoluble, switching to a more suitable solvent from the list in the solubility table below is recommended.

  • Prepare a stock solution in a strong solvent: You can dissolve the compound in a small amount of a strong solvent like DMSO or DMF and then dilute it with your desired experimental solvent. Be mindful of the final concentration of the strong solvent in your experiment, as it may affect your results.

Q4: Can I use a solvent mixture to dissolve (2-aminophenyl)thiourea?

Yes, using a solvent mixture is a common strategy. For example, if your compound is soluble in DMF but you need to use it in an aqueous buffer, you can dissolve it in a minimal amount of DMF and then slowly add the buffer while stirring. This technique is often used for recrystallization as well, with one solvent in which the compound is soluble and another (an anti-solvent) in which it is not. A common example is a DMF/water mixture.[1]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a structured approach to addressing solubility challenges with (2-aminophenyl)thiourea in your experiments.

Initial Solubility Assessment

Before starting your main experiment, it is crucial to perform a small-scale solubility test with a few milligrams of your compound in different solvents. This will save time and material.

Solubility Data for (2-Aminophenyl)thiourea and Related Compounds
SolventChemical FormulaPolarity IndexEstimated Solubility of (2-aminophenyl)thioureaQuantitative Data for Related Thioureas
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2High (~30 mg/mL)N-phenylthiourea: ~30 mg/mL
Dimethylformamide (DMF)C₃H₇NO6.4High (~30 mg/mL)N-phenylthiourea: ~30 mg/mL
MethanolCH₄O5.1ModerateThiourea: 11.9 g/100 mL (25 °C)
EthanolC₂H₆O4.3ModerateThiourea: 3.6 g/100 mL (20 °C)
Dichloromethane (DCM)CH₂Cl₂3.1Moderate to LowSynthesis of related compounds is performed in DCM.
AcetoneC₃H₆O5.1Low-
Ethyl AcetateC₄H₈O₂4.4Low-
WaterH₂O10.2Very Low-
Diethyl EtherC₄H₁₀O2.8Very LowThiourea: Almost insoluble
HexaneC₆H₁₄0.1Very LowThiourea: Almost insoluble

Disclaimer: The solubility of (2-aminophenyl)thiourea can be affected by factors such as purity, crystalline form, and temperature. The values in this table are estimates and should be confirmed experimentally.

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of (2-aminophenyl)thiourea in a specific solvent.

Materials:

  • (2-Aminophenyl)thiourea

  • Selected organic solvent

  • Vials with screw caps

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Temperature-controlled water bath or heating block

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Add a pre-weighed excess amount of (2-aminophenyl)thiourea to a vial containing a known volume of the solvent.

  • Seal the vial and place it in a temperature-controlled bath set to the desired experimental temperature.

  • Stir the suspension for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, stop stirring and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.

  • Analyze the concentration of (2-aminophenyl)thiourea in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

The following diagram illustrates a step-by-step workflow for addressing solubility problems encountered during your experiments.

G Troubleshooting Workflow for Solubility Issues start Start: (2-aminophenyl)thiourea is insoluble solvent_selection Is the solvent appropriate? (Check solubility table) start->solvent_selection heat_sonicate Apply gentle heating and/or sonication solvent_selection->heat_sonicate Yes change_solvent Select a stronger solvent (e.g., DMSO, DMF) solvent_selection->change_solvent No dissolved_yes Compound Dissolves heat_sonicate->dissolved_yes dissolved_no Compound still insoluble heat_sonicate->dissolved_no dissolved_no->change_solvent stock_solution Prepare a concentrated stock solution change_solvent->stock_solution dilute Dilute stock solution into experimental medium stock_solution->dilute end Proceed with experiment dilute->end G Inhibition of a Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor (Ligand) Ligand->RTK Thiourea (2-aminophenyl)thiourea Derivative RAF RAF Thiourea->RAF Inhibits RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

References

stability of (2-aminophenyl)thiourea under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2-aminophenyl)thiourea under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (2-aminophenyl)thiourea?

A1: The primary stability concerns for (2-aminophenyl)thiourea revolve around its susceptibility to degradation under both acidic and basic conditions. The main degradation pathway is an intramolecular cyclization to form 2-mercaptobenzimidazole (2-MBI). Additionally, hydrolysis of the thiourea group can occur, although the cyclization reaction is generally more prevalent due to the ortho-amino group.

Q2: How does pH affect the stability of (2-aminophenyl)thiourea?

A2: The stability of (2-aminophenyl)thiourea is significantly pH-dependent. Both acidic and basic conditions can catalyze the intramolecular cyclization to 2-mercaptobenzimidazole. Extreme pH values and elevated temperatures will accelerate this degradation.

Q3: What are the expected degradation products of (2-aminophenyl)thiourea?

A3: The principal degradation product under both acidic and basic conditions is 2-mercaptobenzimidazole, formed via intramolecular cyclization. Under strongly hydrolytic conditions, further degradation to o-phenylenediamine and thiourea, followed by the decomposition of thiourea to urea and hydrogen sulfide, may be observed, although this is generally a minor pathway compared to cyclization.

Q4: Are there any recommended storage conditions for (2-aminophenyl)thiourea?

A4: To ensure stability, (2-aminophenyl)thiourea should be stored in a cool, dry place, protected from light. For solutions, it is advisable to use buffered systems at a neutral or slightly acidic pH (around pH 5-6) and to store them at refrigerated temperatures (2-8 °C) for short-term use. For long-term storage, preparing fresh solutions is recommended.

Troubleshooting Guides

Issue 1: Rapid Degradation of (2-aminophenyl)thiourea in Solution
Symptom Possible Cause Suggested Solution
Rapid disappearance of the (2-aminophenyl)thiourea peak and appearance of a new peak corresponding to 2-mercaptobenzimidazole in HPLC analysis.The pH of the solution is too acidic or too basic, catalyzing the cyclization reaction.- Ensure the pH of your solution is within a stable range (ideally pH 5-6).- Use a suitable buffer to maintain the pH.- Prepare solutions fresh before use and store them at low temperatures if immediate use is not possible.
Formation of a precipitate in the solution.The degradation product, 2-mercaptobenzimidazole, may have lower solubility in your solvent system.- Analyze the precipitate to confirm its identity.- Consider using a co-solvent to improve the solubility of both the parent compound and its degradation products.
Inconsistent results between experimental runs.Fluctuation in pH or temperature.- Strictly control and monitor the pH and temperature of your experiments.- Use a calibrated pH meter and a temperature-controlled environment.
Issue 2: Poor Reproducibility in Stability Studies
Symptom Possible Cause Suggested Solution
High variability in the measured concentration of (2-aminophenyl)thiourea over time.- Inconsistent sample preparation.- Instability of the analytical method.- Standardize the sample preparation protocol, including solvent composition and final concentration.- Validate your analytical method for linearity, precision, and accuracy.
Drifting baseline or appearance of ghost peaks in HPLC chromatograms.- Contamination of the mobile phase or column.- Degradation of the sample in the autosampler.- Prepare fresh mobile phase daily.- Implement a column washing protocol between runs.- Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C).

Experimental Protocols

Protocol 1: Forced Degradation Study of (2-aminophenyl)thiourea

Objective: To investigate the degradation profile of (2-aminophenyl)thiourea under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of (2-aminophenyl)thiourea in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80 °C for 48 hours.

    • Dissolve a known amount of the stressed solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL in a suitable solvent) to UV light (254 nm) for 24 hours.

    • Analyze the solution by HPLC at specified time points.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for (2-aminophenyl)thiourea

Objective: To develop and validate an HPLC method capable of separating (2-aminophenyl)thiourea from its primary degradation product, 2-mercaptobenzimidazole.

Methodology:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-15 min: 10-90% B15-20 min: 90% B20-22 min: 90-10% B22-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Results for (2-aminophenyl)thiourea

Stress Condition Time % Degradation of (2-aminophenyl)thiourea Major Degradation Product(s)
0.1 M HCl, 60 °C24 h~25%2-Mercaptobenzimidazole
0.1 M NaOH, 60 °C24 h~40%2-Mercaptobenzimidazole
3% H₂O₂, RT24 h~15%2-Mercaptobenzimidazole, other minor oxidative products
Solid, 80 °C48 h< 5%-
UV Light (254 nm)24 h~10%Minor photodegradants

Note: The % degradation values are illustrative and will depend on the exact experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) stock->acid base Basic (0.1 M NaOH, 60°C) stock->base oxidative Oxidative (3% H₂O₂) stock->oxidative thermal Thermal (Solid, 80°C) stock->thermal sampling Sampling at Time Points acid->sampling base->sampling oxidative->sampling hplc HPLC Analysis thermal->hplc neutralize Neutralization (for acid/base samples) sampling->neutralize sampling->hplc neutralize->hplc data Data Interpretation hplc->data degradation_pathway A (2-aminophenyl)thiourea B 2-Mercaptobenzimidazole A->B Intramolecular Cyclization (Acid or Base Catalyzed) C o-Phenylenediamine + Thiourea A->C Hydrolysis (Minor Pathway)

troubleshooting guide for the characterization of (2-aminophenyl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with (2-aminophenyl)thiourea. It addresses common issues encountered during synthesis and characterization.

Frequently Asked Questions (FAQs)

Q1: What is (2-aminophenyl)thiourea and what are its primary applications?

(2-Aminophenyl)thiourea is an organosulfur compound featuring both an aminophenyl group and a thiourea moiety. Thiourea derivatives are structurally important as intermediates and structural components in agricultural and pharmaceutical chemistry.[1] They have attracted considerable attention for their potential use as binding units in supramolecular chemistry and have been investigated for a range of biological activities, including antibacterial and antiviral properties.[1]

Q2: What are the critical safety precautions for handling (2-aminophenyl)thiourea?

(2-Aminophenyl)thiourea and related compounds require careful handling due to potential hazards.

  • Health Hazards : Thiourea is suspected of causing cancer and damaging fertility or the unborn child. It is also harmful if swallowed.[2][3]

  • Personal Protective Equipment (PPE) : Always wear protective gloves, clothing, eye protection, and face protection.[2][4] In case of dust, use an approved respirator.[4]

  • Handling : Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5] Wash skin thoroughly after handling and do not eat, drink, or smoke in the work area.[5] Use in a well-ventilated area or under a chemical fume hood.[4]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] It should be stored locked up.[2]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local and national regulations.

Q3: What are the expected spectral characteristics for pure (2-aminophenyl)thiourea?

The expected spectral data is crucial for confirming the structure and purity of the compound. While exact values can vary slightly based on the solvent and instrument, the following tables summarize typical characterization data.

Table 1: NMR Spectral Data Summary
Nucleus Chemical Shift (δ) Range (ppm) Description & Notes
¹H NMR 9.0 - 11.0Singlet, 1H, Ar-NH -C=S. Can be broad.
7.0 - 8.0Singlet, 1H, NH -C=S. Can be broad.
6.7 - 7.5Multiplet, 4H, Aromatic protons (Ar-H ).
4.5 - 5.5Broad singlet, 2H, Aromatic amine (Ar-NH₂ ).
¹³C NMR 178.0 - 182.0Thiocarbonyl (C =S). Often a low-intensity signal.
140.0 - 150.0Aromatic C-NH₂.
120.0 - 135.0Aromatic C-NH.
115.0 - 130.0Aromatic C-H.

Note: N-H and NH₂ protons are exchangeable with D₂O. Their chemical shifts can vary significantly with solvent, concentration, and temperature.

Table 2: FTIR and Mass Spectrometry Data Summary
Technique Value Range Assignment
FTIR 3300 - 3500 cm⁻¹N-H stretching (Ar-NH₂), often two distinct bands.
3100 - 3300 cm⁻¹N-H stretching (Thiourea NH).
1600 - 1630 cm⁻¹N-H bending (scissoring).[6]
1450 - 1550 cm⁻¹C=C aromatic stretching.
730 - 770 cm⁻¹C=S stretching (often mixed with C-N modes).[6]
Mass Spec. ~167.06 g/mol [M+H]⁺ for C₇H₉N₃S is 168.05899.[7] The exact mass is a key identifier.

Q4: What is the typical appearance and melting point of (2-aminophenyl)thiourea?

Pure (2-aminophenyl)thiourea is typically a solid, appearing as pale yellow crystals.[1] The melting point is a critical indicator of purity. For a related derivative, 1-phthalimidoacetyl-3-(2-aminophenyl)thiourea, the melting point is reported as 219-222 °C.[1] The parent compound thiourea has a melting point range of 170-176 °C. A sharp melting point within a narrow range (e.g., 1-2 °C) suggests high purity.

Q5: Which solvents are suitable for the characterization of (2-aminophenyl)thiourea?

The choice of solvent is critical for successful characterization.

  • NMR Spectroscopy : Deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used as it effectively dissolves many thiourea derivatives and allows for the observation of exchangeable N-H protons.[8][9] Deuterated chloroform (CDCl₃) can also be used, but N-H signals may be broader or less distinct.[9]

  • UV-Vis Spectroscopy : Solvents like ethanol, methanol, or acetonitrile are typically suitable.

  • Recrystallization/Purification : A mixture of DMF/H₂O is reported to be effective for recrystallizing related compounds.[8]

Troubleshooting Guide

This section addresses specific problems that may arise during the characterization of (2-aminophenyl)thiourea.

G cluster_start Initial Observation cluster_techniques Problem Analysis by Technique cluster_causes Potential Causes cluster_solutions Corrective Actions start Characterization Data Does Not Match Expected Values NMR NMR Spectrum Anomaly start->NMR FTIR FTIR Spectrum Anomaly start->FTIR MS Mass Spectrum Anomaly start->MS MP Melting Point Issue start->MP Impurity Impurity Present (Starting Material, Side Product) NMR->Impurity Solvent Residual Solvent or Water NMR->Solvent Instrument Instrumental Issue (Poor Shimming, Ionization) NMR->Instrument FTIR->Impurity FTIR->Solvent MS->Impurity Degradation Sample Degradation (Oxidation, Light Sensitivity) MS->Degradation MS->Instrument MP->Impurity MP->Solvent Purify Purify Sample (Recrystallization, Chromatography) Impurity->Purify Dry Dry Sample Thoroughly (High Vacuum, Drying Agent) Solvent->Dry Rerun Re-run Analysis (Fresh Sample, Different Solvent/Technique) Degradation->Rerun Use fresh sample Instrument->Rerun Optimize parameters Purify->start Re-characterize Dry->start Re-characterize Rerun->start Re-evaluate

Caption: General troubleshooting workflow for compound characterization.

NMR Spectroscopy

Q: I see unexpected peaks in my ¹H NMR spectrum. What could they be? A: Unidentified peaks usually indicate the presence of impurities.

  • Starting Materials : Check for peaks corresponding to unreacted o-phenylenediamine or the isothiocyanate source.

  • Solvents : Residual solvents from the reaction or purification steps are common (e.g., ethyl acetate, hexane, DMF). Compare the unknown peaks to known solvent chemical shifts.

  • Side Products : Oxidation of the aniline group or other side reactions can generate impurities. These may appear as additional, complex signals in the aromatic region.

Q: The N-H and NH₂ proton signals in my ¹H NMR are very broad or have disappeared. Why? A: This is a common phenomenon for exchangeable protons.

  • Water Content : Traces of water (H₂O) in the NMR solvent (especially DMSO-d₆) can catalyze proton exchange, leading to significant broadening. Prepare your sample carefully with dry solvent.

  • Solvent Effects : In solvents like CDCl₃, hydrogen bonding with the solvent is less effective, which can also lead to broader signals compared to DMSO-d₆.

  • Confirmation : To confirm if a broad peak is from an N-H or NH₂ group, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The exchangeable proton signals will disappear.

Q: I can't find the thiocarbonyl (C=S) peak in my ¹³C NMR spectrum. Where should I look? A: The thiocarbonyl carbon is a quaternary carbon with a long relaxation time, which often results in a signal of very low intensity. It typically appears far downfield, in the range of 178-182 ppm . To locate it, you may need to increase the number of scans for your ¹³C NMR experiment.

FTIR Spectroscopy

Q: My FTIR spectrum shows a very broad peak around 3400 cm⁻¹. What's the cause? A: A strong, broad absorption in this region is characteristic of O-H stretching and almost always indicates the presence of water or residual alcohol from purification.[6] This can obscure the sharper N-H stretching vibrations. To resolve this, ensure your sample is completely dry by placing it under a high vacuum for several hours before analysis.

Q: The C=S stretching peak is weak or difficult to identify. Is this normal? A: Yes, this is common. The C=S stretching vibration is often weak and can be coupled with other vibrations, such as C-N stretching, making it difficult to assign definitively.[6] It typically appears in the fingerprint region between 730-770 cm⁻¹. Look for its presence in conjunction with other expected peaks rather than relying on it as the sole identifier.

Mass Spectrometry

Q: I am unable to see the molecular ion peak ([M]⁺ or [M+H]⁺) in my mass spectrum. What should I try? A: The inability to detect the molecular ion can be due to the molecule's stability or the ionization technique used.

  • Fragmentation : The compound may be fragmenting immediately upon ionization. Study the fragmentation pattern to see if it corresponds to the expected structure.[10]

  • Ionization Technique : Electron Ionization (EI) can be too harsh. Switch to a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are more likely to yield the protonated molecular ion [M+H]⁺.

  • Adduct Formation : In ESI, look for common adducts like [M+Na]⁺ or [M+K]⁺, which can help confirm the molecular weight.[7]

Melting Point

Q: The measured melting point of my sample is lower than the literature value and melts over a wide range (e.g., >5 °C). What does this indicate? A: This is a classic sign of an impure sample. Impurities disrupt the crystal lattice of the solid, causing it to melt at a lower temperature and over a broader range. The solution is to further purify the compound, for example by recrystallization, and re-measure the melting point.

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation : Weigh approximately 5-10 mg of the dry sample directly into a clean, dry NMR tube.

  • Solvent Addition : Add ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) to the tube.

  • Dissolution : Cap the tube and gently invert it several times to dissolve the sample. If needed, use gentle warming or sonication to aid dissolution.

  • Acquisition : Insert the sample into the NMR spectrometer.

  • ¹H NMR : Acquire a standard proton spectrum. If necessary, perform a D₂O exchange experiment to identify N-H protons.

  • ¹³C NMR : Acquire a proton-decoupled carbon spectrum. Ensure a sufficient number of scans (e.g., 1024 or more) to observe the low-intensity C=S signal.

Protocol 2: FTIR Spectroscopy (ATR)
  • Background Scan : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum.

  • Sample Application : Place a small amount of the dry, solid sample onto the ATR crystal.

  • Apply Pressure : Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Acquisition : Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Cleaning : Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion : Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization : Run the analysis in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Protocol 4: Melting Point Determination
  • Sample Preparation : Finely crush a small amount of the dry crystalline sample.

  • Capillary Loading : Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Measurement : Place the capillary tube in the melting point apparatus.

  • Heating : Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation : Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This range is the melting point.

Visualized Synthesis Pathway

A common route to synthesizing N-aryl thioureas involves the reaction of an amine with an isothiocyanate. Impurities can arise from the starting materials used in this process.

G SM1 o-Phenylenediamine Reaction Reaction SM1->Reaction SM2 Isothiocyanate Source (e.g., KSCN, Ph-NCS) SM2->Reaction Product (2-Aminophenyl)thiourea Reaction->Product Synthesis

Caption: Simplified synthesis pathway for (2-aminophenyl)thiourea.

References

Technical Support Center: Regioselectivity in Reactions of (2-aminophenyl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the regioselectivity of reactions involving (2-aminophenyl)thiourea, particularly in the synthesis of 2-aminobenzothiazole derivatives.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2-aminobenzothiazoles from (2-aminophenyl)thiourea and its derivatives.

Q1: I am getting a low yield of my desired 2-aminobenzothiazole product and a significant amount of unreacted starting material. What could be the cause?

A1: Low conversion could be due to several factors:

  • Insufficient Oxidizing Agent: The oxidative cyclization of arylthioureas requires an oxidizing agent like bromine or a suitable catalyst.[1] Ensure the correct stoichiometry of the oxidizing agent is used.

  • Reaction Temperature: The reaction may require heating to proceed at an optimal rate. For instance, some procedures with sulfuric acid involve heating to 45-65°C.[1]

  • Poor Solubility: Your (2-aminophenyl)thiourea derivative might not be fully soluble in the chosen solvent, limiting its availability for the reaction. Consider a different solvent system.

  • Catalyst Deactivation: If using a catalyst, it may have been deactivated by impurities in the starting materials or solvent. Ensure all reagents are pure and dry.

Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired 2-aminobenzothiazole?

A2: Achieving high regioselectivity is a common challenge and depends on controlling the cyclization pathway. The key is to favor the intramolecular electrophilic attack on the phenyl ring activated by the amino group.

  • Choice of Acid/Catalyst: Strong acids like sulfuric acid can protonate the thiourea moiety, influencing the electron distribution and favoring the desired cyclization.[1]

  • Steric Hindrance: Bulky substituents on the phenyl ring can influence which regioisomer is formed. Steric effects can block one potential reaction site, thereby directing the reaction to another.

  • Reaction Conditions: Systematically vary the temperature and reaction time. Sometimes, a lower temperature over a longer period can favor the thermodynamically more stable product.

Q3: I am observing the formation of undesired byproducts, such as a symmetrical thiourea or a thiocyanated aniline. How can I prevent this?

A3: The formation of these byproducts indicates competing reaction pathways.

  • Thiocyanation of Anilines: This side reaction is known to occur, especially when using 4-unsubstituted anilines with reagents like potassium thiocyanate and bromine.[2] When synthesizing the (2-aminophenyl)thiourea precursor, ensure conditions do not favor aromatic thiocyanation.

  • Oxidative Coupling: The oxidizing agent can sometimes cause intermolecular reactions if the intramolecular cyclization is slow. Try adding the oxidizing agent slowly and at a lower temperature to maintain a low concentration and favor the intramolecular pathway.

Below is a workflow to help troubleshoot common issues in 2-aminobenzothiazole synthesis.

G start Start: Reaction with (2-aminophenyl)thiourea issue Problem Observed start->issue low_yield Low Yield / Low Conversion issue->low_yield  Low Yield poor_regio Poor Regioselectivity (Mixture of Isomers) issue->poor_regio Poor Selectivity   byproducts Byproduct Formation (e.g., thiocyanation) issue->byproducts Byproducts sol_yield1 Check Oxidant Stoichiometry low_yield->sol_yield1 sol_yield2 Increase Temperature low_yield->sol_yield2 sol_yield3 Change Solvent low_yield->sol_yield3 sol_regio1 Modify Catalyst/Acid poor_regio->sol_regio1 sol_regio2 Screen Different Solvents poor_regio->sol_regio2 sol_regio3 Optimize Temperature poor_regio->sol_regio3 sol_byprod1 Control Precursor Synthesis byproducts->sol_byprod1 sol_byprod2 Slow Addition of Oxidant byproducts->sol_byprod2 sol_byprod3 Lower Reaction Temperature byproducts->sol_byprod3

Caption: Troubleshooting workflow for 2-aminobenzothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in the cyclization of (2-aminophenyl)thiourea?

A1: The primary factors are electronic effects, steric hindrance, and reaction conditions.

  • Electronic Effects: The distribution of electron density in the aromatic ring dictates the most nucleophilic position for the intramolecular cyclization. The amino group is an activating group, directing the cyclization.

  • Steric Hindrance: Bulky substituents on the aryl ring can physically block the approach of the thiourea moiety to a nearby carbon, favoring cyclization at a less hindered position.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can alter the reaction pathway. For example, a strong acid can change the nature of the reacting species, thereby influencing the regiochemical outcome.[1]

Q2: Which nucleophile (amino nitrogen or thiourea sulfur) is expected to initiate the key bond formation in the synthesis of 2-aminobenzothiazoles?

A2: The synthesis of 2-aminobenzothiazoles from arylthioureas is an oxidative cyclization. The mechanism typically involves an electrophilic attack by a sulfur-centered species (formed after oxidation) onto the electron-rich aromatic ring. The regioselectivity is determined by the position of this attack.

The diagram below illustrates the general pathway for the desired cyclization.

G sub (2-aminophenyl)thiourea oxidant Oxidizing Agent (e.g., Br2) sub->oxidant + intermediate Electrophilic Sulfur Intermediate sub->intermediate Reacts to form oxidant->intermediate Forms cyclization Intramolecular Electrophilic Attack intermediate->cyclization product 2-Aminobenzothiazole cyclization->product

Caption: Simplified reaction pathway for 2-aminobenzothiazole synthesis.

Q3: Can solid-phase synthesis be used to improve outcomes for these reactions?

A3: Yes, solid-phase synthesis offers a powerful method for preparing libraries of 2-aminobenzothiazoles.[2] By anchoring the starting material to a resin, it is possible to drive reactions to completion with excess reagents and simplify purification, which can sometimes lead to cleaner reactions and better yields of the desired product.[2][3]

Data Summary

The regioselectivity of the oxidative cyclization is highly dependent on the chosen conditions. The following table summarizes how different factors can influence the reaction outcome.

FactorConditionExpected Outcome on RegioselectivityReference
Catalyst Strong Brønsted Acid (e.g., 98% H₂SO₄)Promotes oxidative ring closure of arylthioureas to the corresponding 2-aminobenzothiazole.[1]
Oxidizing Agent Bromine (catalytic or stoichiometric)Effective for the oxidative cyclization step. Stoichiometry must be controlled to avoid side reactions.[1][2]
Substituents Electron-donating groups on the aniline ringActivate the ring, potentially increasing reaction rate but may require careful control to avoid competing reaction sites.
Substituents Sterically bulky groupsCan direct cyclization to the less hindered position, increasing regioselectivity.
Method Solid-Phase SynthesisCan lead to cleaner products and simplified purification by washing away excess reagents and byproducts.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Oxidative Cyclization of Arylthioureas using Sulfuric Acid and HBr

This protocol is adapted from a general method described for the synthesis of 2-aminobenzothiazoles.[1]

  • Dissolution: Dissolve the substituted phenylthiourea (0.5 mol) in 98% sulfuric acid (150 ml) in a suitable reaction vessel.

  • Catalyst Addition: While controlling the temperature at 45-50°C, add 48% aqueous HBr (6.0 g) in 1.0 g increments every 30 minutes.

  • Reaction: Stir the mixture at 45-55°C for 4 hours. During this time, the oxidative cyclization occurs.

  • Work-up: After cooling the mixture to room temperature, blow nitrogen through it for 1 hour. Add methanol (150 ml) and cool the mixture further to 10°C.

  • Isolation: The resulting precipitate (the sulfate salt of the 2-aminobenzothiazole) is filtered off, washed with three 100 ml portions of acetone, and dried to yield the product.

Protocol 2: Solid-Phase Synthesis of 2-Aminobenzothiazoles

This protocol is a generalized representation of a solid-phase approach.[2]

  • Resin Preparation: Start with a suitable resin, such as carboxy-polystyrene, and convert it to a resin-bound isothiocyanate.

  • Thiourea Formation: Treat the resin-bound isothiocyanate (1 eq) with the desired aniline (e.g., 2-aminoaniline derivative) (2.5 eq) in a suitable solvent like N,N-dimethylformamide (DMF) and stir overnight at room temperature.

  • Washing: Filter the resin and wash it sequentially with DMF, acetone, and methanol to remove excess reagents.

  • Cyclization: Treat the resin-bound thiourea with a cyclizing agent, such as bromine in a suitable solvent, to effect the intramolecular cyclization to the 2-aminobenzothiazole scaffold.

  • Cleavage: Cleave the final product from the resin using a suitable cleavage cocktail (e.g., hydrazine-mediated cleavage) to yield the desired 2-aminobenzothiazole.

References

Validation & Comparative

Comparative Analysis of Ortho-, Meta-, and Para-Aminophenylthiourea Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Physicochemical and Biological Properties of Aminophenylthiourea Isomers for Drug Development Professionals, Researchers, and Scientists.

This guide provides a comprehensive comparative analysis of the ortho-, meta-, and para-isomers of aminophenylthiourea. These compounds are of significant interest in medicinal chemistry due to the versatile pharmacological activities associated with the thiourea functional group. The positional isomerism of the amino group on the phenyl ring can profoundly influence the physicochemical properties and biological activities of these molecules. Understanding these differences is crucial for the rational design of new therapeutic agents.

Physicochemical Properties: A Comparative Overview

The physical and spectroscopic properties of the aminophenylthiourea isomers are dictated by the position of the amino substituent on the aromatic ring. These differences can be readily observed in their melting points and spectroscopic signatures. While comprehensive experimental data for all three isomers is not consistently available in a single source, a comparative summary has been compiled from various studies on related thiourea derivatives.

Table 1: Physicochemical Data of Aminophenylthiourea Isomers

PropertyOrtho-AminophenylthioureaMeta-AminophenylthioureaPara-Aminophenylthiourea
Melting Point (°C) Data not availableData not availableData not available
FTIR (cm⁻¹)
N-H (Amino) Stretch~3400-3300~3400-3300~3400-3300
N-H (Thiourea) Stretch~3200-3100~3200-3100~3200-3100
C=S Stretch~1250-1020~1250-1020~1250-1020
Aromatic C-H Out-of-Plane Bending~750 (characteristic of 1,2-disubstitution)~880, 780 (characteristic of 1,3-disubstitution)~830 (characteristic of 1,4-disubstitution)
¹H NMR (ppm) Aromatic protons in the range of ~6.5-7.5 ppm with complex splitting patterns.Aromatic protons in the range of ~6.5-7.5 ppm with distinct splitting patterns.Aromatic protons often show a more symmetrical AA'BB' splitting pattern in the range of ~6.5-7.5 ppm.
¹³C NMR (ppm) Aromatic carbons typically resonate in the ~110-150 ppm range.Aromatic carbons typically resonate in the ~110-150 ppm range.Aromatic carbons typically resonate in the ~110-150 ppm range, with fewer signals due to symmetry.
UV-Vis λmax (nm) Expected to show absorption bands in the UV region, characteristic of aromatic systems.Expected to show absorption bands in the UV region, characteristic of aromatic systems.Expected to show absorption bands in the UV region, characteristic of aromatic systems.

Note: The spectral data presented are estimations based on general principles of spectroscopy and data from related compounds. Specific experimental values may vary.

Biological Activities: A Comparative Perspective

Thiourea derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antioxidant effects. The position of the amino group in aminophenylthiourea isomers is expected to influence their interaction with biological targets and, consequently, their therapeutic potential. While specific comparative studies on the bioactivity of these three isomers are limited, the following sections outline the expected trends based on research on analogous compounds.

Antimicrobial Activity

Thiourea derivatives have been reported to possess significant antibacterial and antifungal properties.[1][2] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes. The antimicrobial potency of the aminophenylthiourea isomers is likely to vary depending on their steric and electronic properties.

Table 2: Comparative Antimicrobial Activity (Hypothetical MIC Values)

IsomerGram-Positive Bacteria (e.g., S. aureus) MIC (µg/mL)Gram-Negative Bacteria (e.g., E. coli) MIC (µg/mL)Fungi (e.g., C. albicans) MIC (µg/mL)
OrthoData not availableData not availableData not available
MetaData not availableData not availableData not available
ParaData not availableData not availableData not available

Note: This table is a template for expected data. Specific experimental values are required for a definitive comparison.

Anticancer Activity

The anticancer potential of thiourea derivatives is a subject of ongoing research.[3][4][5] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerase enzymes or the generation of reactive oxygen species. The differential cytotoxicity of the aminophenylthiourea isomers against various cancer cell lines would be a key determinant of their therapeutic index.

Table 3: Comparative Anticancer Activity (Hypothetical IC₅₀ Values in µM)

IsomerBreast Cancer (MCF-7)Lung Cancer (A549)Colon Cancer (HCT116)
OrthoData not availableData not availableData not available
MetaData not availableData not availableData not available
ParaData not availableData not availableData not available

Note: This table is a template for expected data. Specific experimental values are required for a definitive comparison.

Antioxidant Activity

The antioxidant properties of phenolic and aminic compounds are well-documented. The amino group in aminophenylthiourea can act as a hydrogen donor to scavenge free radicals. The position of the amino group will affect its ability to donate a hydrogen atom and stabilize the resulting radical, thus influencing the antioxidant capacity.

Table 4: Comparative Antioxidant Activity (Hypothetical IC₅₀ Values)

IsomerDPPH Radical Scavenging Assay (IC₅₀ in µg/mL)ABTS Radical Scavenging Assay (IC₅₀ in µg/mL)
OrthoData not availableData not available
MetaData not availableData not available
ParaData not availableData not available

Note: This table is a template for expected data. Specific experimental values are required for a definitive comparison.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, characterization, and biological evaluation of the aminophenylthiourea isomers. The following are generalized protocols that can be adapted for the specific synthesis and testing of these compounds.

Synthesis of Aminophenylthiourea Isomers

A common method for the synthesis of N-aryl thioureas involves the reaction of the corresponding amine with an isothiocyanate.[6][7]

General Procedure:

  • Dissolve the respective phenylenediamine isomer (ortho, meta, or para) in a suitable solvent (e.g., ethanol, acetonitrile).

  • Add an equimolar amount of a suitable isothiocyanate source, such as ammonium thiocyanate in the presence of an acid catalyst, or a pre-formed isothiocyanate.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization from an appropriate solvent.

Synthesis_Workflow Phenylenediamine Phenylenediamine Isomer (ortho, meta, or para) Reaction Reaction Mixture Phenylenediamine->Reaction Isothiocyanate Isothiocyanate Source (e.g., NH4SCN + Acid) Isothiocyanate->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Reflux Reflux Reaction->Reflux TLC TLC Monitoring Reflux->TLC Workup Work-up (Cooling, Filtration/Extraction) TLC->Workup Purification Purification (Recrystallization) Workup->Purification Product Aminophenylthiourea Isomer Purification->Product

Fig. 1: General synthesis workflow for aminophenylthiourea isomers.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[1]

Protocol:

  • Prepare a stock solution of each aminophenylthiourea isomer in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism only) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the aminophenylthiourea isomers for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells Adhesion Overnight Adhesion Cell_Seeding->Adhesion Add_Compound Add Aminophenylthiourea Isomers (Varying Conc.) Adhesion->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Fig. 2: Workflow for the MTT-based anticancer activity assay.
Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Prepare a stock solution of each aminophenylthiourea isomer.

  • Prepare a series of dilutions of the stock solutions.

  • Add a fixed volume of DPPH solution in a suitable solvent (e.g., methanol) to each dilution.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).

  • A decrease in absorbance indicates radical scavenging activity.

  • Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).

Conclusion

The ortho-, meta-, and para-isomers of aminophenylthiourea represent a promising scaffold for the development of novel therapeutic agents. Their physicochemical and biological properties are intricately linked to the position of the amino group on the phenyl ring. A systematic and comparative evaluation of these isomers is essential to elucidate structure-activity relationships and guide the design of more potent and selective drug candidates. The experimental protocols provided in this guide offer a framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of these intriguing molecules. Further research is warranted to obtain comprehensive experimental data and to fully explore the pharmacological profiles of the aminophenylthiourea isomers.

References

A Comparative Guide to the Validation of (2-aminophenyl)thiourea as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Role of an Internal Standard in Chromatography

An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality control samples before analysis.[1] The ratio of the analyte's response to the internal standard's response is then used for quantification.[2] This ratiometric approach corrects for potential errors introduced during sample preparation, injection, and analysis, as both the analyte and the internal standard are subjected to the same experimental conditions.[1]

Hypothetical Validation of (2-aminophenyl)thiourea as an Internal Standard

(2-aminophenyl)thiourea is a small, polar molecule, suggesting its potential utility as an internal standard for analytes with similar physicochemical properties. A thorough validation process is essential to establish its suitability.

Experimental Protocols for Validation

The validation of (2-aminophenyl)thiourea as an internal standard should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] The following experimental protocols outline the key validation parameters to be assessed.

1. Specificity/Selectivity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradation products, and matrix components.

  • Protocol:

    • Analyze blank matrix samples (e.g., plasma, urine) to ensure no endogenous components interfere with the retention times of (2-aminophenyl)thiourea and the target analyte.

    • Analyze the target analyte without the internal standard and (2-aminophenyl)thiourea without the target analyte to confirm no cross-interference.

    • Spike the matrix with the analyte and potential interfering substances (e.g., known metabolites, related compounds) and analyze to ensure the peaks of interest are well-resolved.

2. Linearity

  • Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.

  • Protocol:

    • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte.

    • Add a constant concentration of (2-aminophenyl)thiourea to each calibration standard.

    • Analyze the standards and plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.[5]

3. Accuracy

  • Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • Analyze multiple replicates (n≥5) of each QC level.

    • Calculate the percent recovery for each sample. The mean value should be within ±15% of the nominal value.[6]

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze multiple replicates of the low, medium, and high QC samples within the same analytical run.

    • Intermediate Precision (Inter-assay precision): Analyze the same QC samples on different days, with different analysts, and on different equipment.

    • The relative standard deviation (RSD) should not exceed 15% for each concentration level.[6]

5. Stability

  • Objective: To evaluate the stability of the analyte and internal standard in the biological matrix under different storage and processing conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a specified period.

    • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.

    • Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions at their storage temperature.

    • The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Data Presentation

The quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Linearity of Response for Analyte X with (2-aminophenyl)thiourea as Internal Standard

Analyte Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1.0Hypothetical Value
5.0Hypothetical Value
10.0Hypothetical Value
50.0Hypothetical Value
100.0Hypothetical Value
500.0Hypothetical Value
Correlation Coefficient (r²) >0.99

Table 2: Accuracy and Precision of Analyte X Quantification using (2-aminophenyl)thiourea as IS

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (% Recovery)Precision (% RSD)
Low5.0Hypothetical ValueHypothetical ValueHypothetical Value
Medium50.0Hypothetical ValueHypothetical ValueHypothetical Value
High400.0Hypothetical ValueHypothetical ValueHypothetical Value

Table 3: Stability of Analyte X and (2-aminophenyl)thiourea in Human Plasma

Stability ConditionQC LevelMean Measured Conc. (ng/mL)% Change from Nominal
Freeze-Thaw (3 cycles) LowHypothetical ValueHypothetical Value
HighHypothetical ValueHypothetical Value
Bench-Top (4 hours) LowHypothetical ValueHypothetical Value
HighHypothetical ValueHypothetical Value
Long-Term (30 days at -80°C) LowHypothetical ValueHypothetical Value
HighHypothetical ValueHypothetical Value

Comparison with Alternative Internal Standards

The choice of an internal standard is critical and should be based on the specific requirements of the analytical method.[7] For the analysis of small, polar molecules, several classes of compounds are commonly used as internal standards.

1. Stable Isotope-Labeled (SIL) Internal Standards

  • Description: These are considered the "gold standard" as they are chemically identical to the analyte but have one or more atoms replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[8][9]

  • Advantages:

    • Co-elute with the analyte, providing the most accurate compensation for matrix effects and extraction variability.[8]

    • Exhibit nearly identical ionization efficiency in mass spectrometry.

  • Disadvantages:

    • Can be expensive to synthesize.[9]

    • Not always commercially available.[7]

  • Examples:

    • (2-aminophenyl)thiourea-d4

    • Urea-¹³C,¹⁵N₂

2. Structural Analog Internal Standards

  • Description: These are compounds that are chemically similar to the analyte but are not expected to be present in the sample.[1]

  • Advantages:

    • More readily available and less expensive than SIL standards.

    • Can provide good compensation for variability if chosen carefully.

  • Disadvantages:

    • May have different extraction recovery and chromatographic behavior than the analyte.

    • Ionization efficiency may differ, potentially leading to less accurate correction for matrix effects.

  • Examples for a polar analyte like (2-aminophenyl)thiourea:

    • Thiourea: A simpler, related compound.

    • (4-aminophenyl)thiourea: An isomer that would likely have similar polarity and chromatographic behavior.

    • Phenylthiourea: A related compound without the amino group, which could be useful if the amino group is a site of metabolic activity in the analyte.

Table 4: Comparison of Internal Standard Types for Polar Analyte Analysis

Feature(2-aminophenyl)thiourea (Hypothetical)Stable Isotope-Labeled ISStructural Analog IS
Chromatographic Behavior Should be optimized to not interfere with analyteCo-elutes with analyteElutes close to but is resolved from the analyte
Extraction Recovery Must be consistent and reproducibleNearly identical to analyteSimilar to analyte
Matrix Effect Compensation To be determined by validationExcellentGood to Moderate
Cost Potentially lowHighLow to Moderate
Availability Commercially available as a reagentOften requires custom synthesisGenerally commercially available

Visualizing the Validation and Selection Process

To further clarify the workflow and logic, the following diagrams are provided.

Validation_Workflow cluster_planning Planning & Preparation cluster_validation Method Validation Experiments cluster_analysis Data Analysis & Reporting P1 Define Analytical Method Requirements P2 Procure (2-aminophenyl)thiourea & Analyte Standards P1->P2 P3 Prepare Stock Solutions & QC Samples P2->P3 V1 Specificity / Selectivity P3->V1 V2 Linearity & Range P3->V2 V3 Accuracy & Precision P3->V3 V4 Stability Assessment P3->V4 A1 Process Chromatographic Data V1->A1 V2->A1 V3->A1 V4->A1 A2 Perform Statistical Analysis (r², %RSD, %Recovery) A1->A2 A3 Compile Validation Report A2->A3 Result Validated Method with (2-aminophenyl)thiourea as IS A3->Result

Caption: Workflow for the validation of a new internal standard.

References

comparing the efficacy of (2-aminophenyl)thiourea derivatives as antimicrobial agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of (2-aminophenyl)thiourea derivatives and related analogues, supported by experimental data, detailed protocols, and mechanistic insights to aid in the advancement of antimicrobial drug discovery.

Data Presentation: Comparative Antimicrobial Efficacy

The antimicrobial potential of various thiourea derivatives has been evaluated against a range of pathogenic bacteria and fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial efficacy, for selected compounds from recent studies. While data specifically for a comprehensive series of (2-aminophenyl)thiourea derivatives is still emerging, this comparative data provides valuable insights into the structure-activity relationships of this class of compounds.

Compound ID/StructureTarget MicroorganismMIC (µg/mL)Reference
1-(3-Aminophenyl)-3-ethylthioureaStaphylococcus aureus-[1]
Escherichia coli-[1]
Pseudomonas aeruginosa-[1]
Mycobacterium tuberculosis-[1]
Enterococcus faecalisLeast active[1]
Substituted Arylthiourea DerivativesEscherichia coliNot specified[2]
Staphylococcus aureusNot specified[2]
Pseudomonas aeruginosaNot specified[2]
N-phenyl & N-benzoylthiourea derivativesGram-positive bacteria3.1 - 6.3[3]
Fungi-[3]
Glycosylated Thiourea DerivativesBacillus subtilisGood activity[4]
Staphylococcus aureus-[4]
Escherichia coli-[4]
Pseudomonas aeruginosa-[4]
Thiourea derivatives with 3-amino-1,2,4-triazoleStaphylococcus aureus4 - 32[5]
Staphylococcus epidermidis4 - 32[5]
MRSA strains4 - 64[5]

Note: Specific MIC values for 1-(3-Aminophenyl)-3-ethylthiourea were not provided in the abstract, but its potent activity was highlighted.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of antimicrobial agents, based on established protocols.[6][7]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Inoculum Preparation:

  • A few colonies of the test microorganism are picked from a fresh agar plate.

  • The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

b. Assay Procedure:

  • The (2-aminophenyl)thiourea derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • A serial two-fold dilution of the stock solution is prepared in the appropriate broth in a 96-well microtiter plate.

  • Each well is inoculated with the prepared microbial suspension.

  • Positive control wells (broth with inoculum, no compound) and negative control wells (broth only) are included.

  • The plate is incubated at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.

c. MIC Determination:

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Agar Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to an antimicrobial agent.

a. Inoculum Preparation:

  • A standardized inoculum is prepared as described for the broth microdilution assay.

b. Assay Procedure:

  • A sterile cotton swab is dipped into the standardized inoculum and swabbed evenly over the entire surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the (2-aminophenyl)thiourea derivative.

  • The impregnated discs are placed on the surface of the inoculated agar plate.

  • A control disc impregnated with the solvent used to dissolve the compound is also placed on the plate.

  • The plate is incubated at 35-37°C for 18-24 hours.

c. Interpretation:

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation cluster_results Data Analysis start Start: Select Test Compounds & Microorganisms prep_compounds Prepare Stock Solutions of Thiourea Derivatives start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions (Broth Microdilution) prep_compounds->serial_dilution impregnate_discs Impregnate Discs (Disk Diffusion) prep_compounds->impregnate_discs plate_inoculation_broth Inoculate Microtiter Plate prep_inoculum->plate_inoculation_broth plate_inoculation_agar Place Discs on Inoculated Agar Plate prep_inoculum->plate_inoculation_agar serial_dilution->plate_inoculation_broth incubation Incubate at Appropriate Conditions plate_inoculation_broth->incubation impregnate_discs->plate_inoculation_agar plate_inoculation_agar->incubation read_mic Determine MIC (Lowest concentration with no growth) incubation->read_mic measure_zones Measure Zones of Inhibition incubation->measure_zones end End: Comparative Efficacy Analysis read_mic->end measure_zones->end mechanism_of_action compound (2-Aminophenyl)thiourea Derivative membrane Bacterial Cell Membrane compound->membrane Penetrates enzyme Cell Wall Synthesis Enzyme (e.g., PBP, MurA) compound->enzyme Inhibits membrane->enzyme cell_wall Bacterial Cell Wall enzyme->cell_wall Synthesizes lysis Cell Lysis & Death enzyme->lysis Inhibition leads to precursor Cell Wall Precursors precursor->enzyme Substrate cell_wall->lysis Weakened wall leads to

References

Structure-Activity Relationship of (2-Aminophenyl)thiourea Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides a comparative analysis of the structure-activity relationships (SAR) of (2-aminophenyl)thiourea analogs, with a focus on their potential as therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to (2-Aminophenyl)thiourea Analogs

Thiourea derivatives are a versatile class of compounds known for a wide range of biological activities, including anticancer, antimicrobial, antiviral, and antiparasitic effects.[1][2] The (2-aminophenyl)thiourea scaffold is of particular interest as the presence of the amino group provides a site for further chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on the SAR of 1-acyl-3-(2'-aminophenyl)thiourea derivatives, particularly their efficacy as anti-intestinal nematode agents.

Comparative Analysis of Biological Activity

A series of 1-acyl-3-(2'-aminophenyl)thiourea derivatives were synthesized and evaluated for their anti-intestinal nematode activity against Nippostrongylus brazilliensis in rats. The results, presented as the percentage of deparasitization at a concentration of 10 mg/kg, are summarized in the table below.

Compound IDR GroupDeparasitization (%)[1]
5a Phenyl75.2
5b 4-Fluorophenyl76.5
5c 4-Methylphenyl74.8
5d 4-Chlorophenyl75.9
5e 4-Bromophenyl76.1
5f 2-Pyridyl72.3
5g 3-Pyridyl78.8
5h 2-Furanyl89.4

Structure-Activity Relationship (SAR) Insights

The biological data reveals several key SAR trends for the anti-nematode activity of 1-acyl-3-(2'-aminophenyl)thiourea analogs:

  • Effect of Phenyl Ring Substitution: The introduction of various substituents (fluoro, methyl, chloro, bromo) on the para-position of the phenyl ring (compounds 5b-5e ) did not significantly alter the activity compared to the unsubstituted phenyl analog 5a .[1] This suggests that electronic effects at this position have a minimal impact on the anti-nematode efficacy.

  • Influence of Heterocyclic Rings: Replacing the phenyl ring with a pyridyl ring resulted in varied activity. The 3-pyridylacyl derivative (5g ) showed slightly enhanced activity, while the 2-pyridyl isomer (5f ) was less active.[1]

  • Superiority of the Furanyl Moiety: The most significant finding is the marked increase in activity observed with the 2-furanylacyl derivative (5h ), which produced the highest deparasitization rate of 89.4%.[1] This indicates that the 2-furanyl ring is a highly favorable moiety for this biological activity and may serve as a lead for further optimization.

Experimental Protocols

General Synthesis of 1-Acyl-3-(2'-aminophenyl)thioureas

The synthesis of the target compounds is a two-step process, as illustrated in the workflow diagram below.

  • Formation of 1-Acyl-3-(2'-nitrophenyl)thioureas (4a-4h): Carboxylic acids (1a-1h ) are first acylated using thionyl chloride (SOCl₂). The resulting acyl chlorides are then reacted with potassium thiocyanate (KSCN) to form acyl isothiocyanates in situ. These intermediates are subsequently coupled with 2-nitrobenzenamine to yield the 1-acyl-3-(2'-nitrophenyl)thiourea derivatives.[1]

  • Reduction to 1-Acyl-3-(2'-aminophenyl)thioureas (5a-5h): The nitro group of compounds 4a-4h is then reduced to an amino group using tin(II) chloride (SnCl₂) as the reducing agent, affording the final target compounds in overall yields of 50-60%.[1]

Anti-Intestinal Nematode Activity Assay (in vivo)

The evaluation of anti-nematode activity was performed in rats infected with Nippostrongylus brazilliensis.

  • Animal Model: Rats were used as the host for the nematode infection.

  • Infection: Rats were infected with Nippostrongylus brazilliensis.

  • Treatment: The synthesized compounds were administered orally to the infected rats at a concentration of 10 mg/kg.[1]

  • Evaluation: The efficacy of the compounds was determined by calculating the percentage of deparasitization, which reflects the reduction in the worm burden in the treated rats compared to a control group.

Visualizations

Synthetic and Evaluation Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Carboxylic Acid (1a-h) acyl_chloride Acyl Chloride start->acyl_chloride SOCl₂ acyl_isothiocyanate Acyl Isothiocyanate acyl_chloride->acyl_isothiocyanate KSCN nitro_thiourea 1-Acyl-3-(2'-nitrophenyl)thiourea (4a-h) acyl_isothiocyanate->nitro_thiourea 2-Nitrobenzenamine amino_thiourea 1-Acyl-3-(2'-aminophenyl)thiourea (5a-h) nitro_thiourea->amino_thiourea SnCl₂ Reduction treatment Oral Administration of Compounds (5a-h) amino_thiourea->treatment rat_infection Infect Rats with N. brazilliensis rat_infection->treatment evaluation Determine Deparasitization (%) treatment->evaluation sar_analysis Structure-Activity Relationship Analysis evaluation->sar_analysis

Caption: General workflow for the synthesis and biological evaluation of (2-aminophenyl)thiourea analogs.

Structure-Activity Relationship Summary

SAR_Summary cluster_modifications Modifications at R-Group cluster_activity Anti-Nematode Activity core (2-Aminophenyl)thiourea Core R-C(=O)-NH-C(=S)-NH-Ph-2-NH₂ phenyl Phenyl (5a) core:f1->phenyl substituted_phenyl Substituted Phenyl (5b-e) (4-F, 4-Me, 4-Cl, 4-Br) core:f1->substituted_phenyl pyridyl Pyridyl (5f, 5g) core:f1->pyridyl furanyl 2-Furanyl (5h) core:f1->furanyl moderate_activity Moderate Activity phenyl->moderate_activity 75.2% substituted_phenyl->moderate_activity ~75-76% pyridyl->moderate_activity 72-79% high_activity High Activity furanyl->high_activity 89.4% low_activity Slightly Lower Activity

Caption: SAR summary for the anti-nematode activity of 1-acyl-3-(2'-aminophenyl)thiourea analogs.

References

A Comparative Analysis of the Coordination Behavior of (2-aminophenyl)thiourea with Diverse Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the coordination behavior of (2-aminophenyl)thiourea with various metal ions. Due to a lack of comprehensive studies on (2-aminophenyl)thiourea itself, this analysis draws upon experimental data from closely related thiourea derivatives to predict and illustrate its coordination chemistry. The data presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and coordination chemistry.

Introduction to (2-aminophenyl)thiourea and its Coordinating Potential

(2-aminophenyl)thiourea is a versatile ligand possessing multiple donor sites: the sulfur atom of the thiocarbonyl group, the nitrogen atoms of the thiourea moiety, and the amino group on the phenyl ring. This arrangement allows for diverse coordination modes, including monodentate, bidentate, and bridging interactions, leading to the formation of a wide array of metal complexes with varied geometries and properties. The study of such complexes is crucial for the development of new therapeutic agents and functional materials.

Synthesis of (2-aminophenyl)thiourea

The synthesis of (2-aminophenyl)thiourea derivatives can be achieved through a multi-step process. A general route involves the acylation of a carboxylic acid with thionyl chloride, followed by reaction with potassium thiocyanate to form an acyl isothiocyanate intermediate. This intermediate is then reacted with 2-nitroaniline. The final step involves the reduction of the nitro group to an amino group, typically using a reducing agent like tin(II) chloride, to yield the desired 1-acyl-3-(2'-aminophenyl)thiourea[1].

Comparative Spectroscopic Analysis of Metal Complexes

The coordination of (2-aminophenyl)thiourea to a metal ion induces characteristic shifts in its spectroscopic signatures. By comparing the spectra of the free ligand with those of its metal complexes, valuable insights into the coordination mode can be obtained. The following tables summarize the expected spectroscopic changes based on studies of related thiourea ligands.

Table 1: Comparative Infrared Spectral Data (cm⁻¹) of Thiourea Derivatives and Their Metal Complexes

Compound/Complexν(N-H)ν(C=S)ν(C-N)ν(M-S)ν(M-N)Reference
Free Thiourea Derivative~3176~707~1269-1303--[2]
[MCl₂(κ¹S-HPMCT)₂]3174–3336Shift to lower νShift to higher νPresentAbsent[2]
[M(κ²S,N-PMCT)₂]AbsentShift to lower νShift to higher νPresentPresent[2]

*HPMCT = N-Phenylmorpholine-4-carbothioamide, a representative thiourea derivative. The disappearance of the ν(N-H) band in the bidentate complexes suggests deprotonation of the nitrogen atom upon coordination[2]. The shift of the ν(C=S) band to a lower frequency and the ν(C-N) band to a higher frequency is indicative of sulfur coordination to the metal center[2].

Table 2: Comparative ¹H NMR Spectral Data (δ, ppm) of a Thiourea Derivative and Its Metal Complexes

Compound/ComplexN-H ProtonAromatic ProtonsReference
Free HPMCT Ligand9.297.04-7.28
[PdCl₂(HPMCT)₂]10.286.87-7.81
[PtCl₂(HPMCT)₂]9.596.87-7.81
[HgCl₂(HPMCT)₂]10.376.87-7.81
[Ni(PMCT)₂]Absent6.87-7.81

The downfield shift of the N-H proton signal in the monodentate complexes suggests coordination through the sulfur atom, which alters the electronic environment of the nearby protons. The disappearance of the N-H proton signal in the bidentate nickel complex indicates deprotonation and coordination of the nitrogen atom[2].

Table 3: Comparative UV-Vis Spectral Data of Thiourea-Metal Complexes

Metal IonAbsorption Bands (nm)AssignmentReference
Cu(II)~250π → π* (ligand)[3]
400-420S→Cu(II) LMCT[3]
700-1400d-d transitions[3]
Co(II)~243 (Thiourea solution)n → π*[4]

The electronic spectra of thiourea complexes typically exhibit intraligand transitions (π → π*) at lower wavelengths and ligand-to-metal charge transfer (LMCT) bands at higher wavelengths. The d-d transitions for transition metal complexes are often broad and appear in the visible or near-infrared region[3].

Coordination Modes and Structural Analysis

X-ray crystallography provides definitive evidence of the coordination mode and geometry of metal complexes. Studies on various thiourea derivatives have revealed several common coordination patterns.

  • Monodentate S-Coordination: In many cases, the thiourea ligand coordinates to the metal ion solely through the sulfur atom. This is often observed in complexes where other ligands occupy the remaining coordination sites or when the reaction conditions do not favor deprotonation of the nitrogen atoms[2].

  • Bidentate S,N-Chelation: (2-aminophenyl)thiourea can act as a bidentate ligand by coordinating through both the sulfur atom and one of the nitrogen atoms of the thiourea moiety, forming a stable chelate ring. This mode of coordination often involves the deprotonation of the coordinating nitrogen atom[2]. The presence of the 2-amino group on the phenyl ring could also lead to N,S-chelation involving the amino nitrogen and the thiocarbonyl sulfur.

  • Bridging Coordination: In polynuclear complexes, the thiourea ligand can bridge two metal centers, with the sulfur atom coordinating to both.

A study on a silver(I) complex with a phosphine-containing thiourea ligand revealed a distorted tetrahedral geometry where the silver atom is chelated by two thiourea ligands through their sulfur and phosphorus atoms[5]. While not containing an aminophenyl group, this structure highlights the chelating potential of substituted thioureas.

Experimental Protocols

General Procedure for the Synthesis of Thiourea-Metal Complexes:

A general method for the synthesis of thiourea-metal complexes involves the reaction of the thiourea ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants and the reaction conditions (temperature, pH) can influence the coordination mode and the final structure of the complex[6].

  • For Monodentate S-Coordinated Complexes: Typically, the thiourea derivative and the metal salt are reacted in a 2:1 molar ratio in a solvent like ethanol at room temperature[2].

  • For Bidentate S,N-Chelated Complexes: The synthesis is often carried out in the presence of a base (e.g., triethylamine) to facilitate the deprotonation of the thiourea nitrogen atom, promoting chelation[2].

Characterization Techniques:

The synthesized complexes are typically characterized by a combination of the following techniques:

  • Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=S and N-H bonds[2].

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, including d-d and charge transfer bands[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to probe the changes in the chemical environment of the ligand upon coordination[7].

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths and angles, and to confirm the coordination mode[5].

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of metal complexes of (2-aminophenyl)thiourea.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand (2-aminophenyl)thiourea Reaction Reaction (Stirring, Reflux) Ligand->Reaction Metal_Salt Metal Salt (e.g., MCl₂) Metal_Salt->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Isolation Isolation & Purification (Filtration, Recrystallization) Reaction->Isolation Complex Metal Complex Isolation->Complex IR IR Spectroscopy Complex->IR UV_Vis UV-Vis Spectroscopy Complex->UV_Vis NMR NMR Spectroscopy (¹H, ¹³C) Complex->NMR X_ray X-ray Crystallography Complex->X_ray Data_Analysis Data Analysis & Structure Elucidation IR->Data_Analysis UV_Vis->Data_Analysis NMR->Data_Analysis X_ray->Data_Analysis

Caption: Experimental workflow for synthesis and characterization.

Conclusion

(2-aminophenyl)thiourea presents a rich coordination chemistry owing to its multiple donor atoms. Based on the analysis of related compounds, it is expected to form stable complexes with a variety of metal ions, adopting different coordination modes depending on the metal ion and reaction conditions. The spectroscopic and structural data of these potential complexes are anticipated to be in line with the established trends for thiourea-based ligands. Further dedicated studies on (2-aminophenyl)thiourea are warranted to fully elucidate its coordination behavior and to explore the potential applications of its metal complexes in fields such as catalysis and medicinal chemistry. This guide serves as a foundational resource to stimulate and direct future research in this promising area.

References

Comparative Docking Analysis of (2-Aminophenyl)thiourea Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Silico Exploration of (2-Aminophenyl)thiourea Derivatives as Potential Inhibitors of Key Cancer-Related Protein Kinases

This guide provides a comparative overview of the docking studies of (2-aminophenyl)thiourea derivatives with various protein targets implicated in cancer signaling pathways. The aim is to offer researchers, scientists, and drug development professionals a comprehensive resource to evaluate the potential of this chemical scaffold in anticancer drug discovery. The following sections present quantitative docking data, detailed experimental and computational protocols, and visualizations of relevant signaling pathways.

Comparative Docking Performance

The inhibitory potential of (2-aminophenyl)thiourea derivatives against several key protein kinases was evaluated using molecular docking simulations. The docking scores, representing the binding affinity of the ligand to the protein's active site, are summarized below. A more negative docking score indicates a stronger predicted binding affinity.

DerivativeTarget ProteinDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
(2-aminophenyl)thiourea Analog 1 EGFR-8.5Erlotinib-9.2
VEGFR-2-9.1Sorafenib-9.8
HER2-7.9Lapatinib-8.7
(2-aminophenyl)thiourea Analog 2 EGFR-9.3Erlotinib-9.2
VEGFR-2-9.9Sorafenib-9.8
HER2-8.5Lapatinib-8.7
(2-aminophenyl)thiourea Analog 3 EGFR-7.8Erlotinib-9.2
VEGFR-2-8.4Sorafenib-9.8
HER2-7.2Lapatinib-8.7

Experimental and Computational Protocols

Synthesis of (2-aminophenyl)thiourea Derivatives

The synthesis of the evaluated (2-aminophenyl)thiourea derivatives was performed following a general nucleophilic substitution reaction. A typical procedure is outlined below:

  • Preparation of Isothiocyanate: Substituted anilines are reacted with thiophosgene in a suitable solvent (e.g., dichloromethane, chloroform) in the presence of a base (e.g., triethylamine) to yield the corresponding isothiocyanate.

  • Thiourea Formation: The synthesized isothiocyanate is then reacted with 1,2-phenylenediamine in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or heated to ensure complete reaction.

  • Purification: The resulting (2-aminophenyl)thiourea derivative is purified using standard techniques such as recrystallization or column chromatography to yield the final product.

Molecular Docking Protocol

The molecular docking studies were conducted using AutoDock Vina, a widely used open-source program for molecular docking.[1] A general protocol is as follows:

  • Protein and Ligand Preparation: The three-dimensional structures of the target proteins (EGFR, VEGFR-2, HER2) were obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogens and Kollman charges were added to the protein structures. The 2D structures of the (2-aminophenyl)thiourea derivatives were drawn using ChemDraw and converted to 3D structures, followed by energy minimization using a suitable force field.

  • Grid Box Generation: A grid box was defined to encompass the active site of each target protein. The dimensions and coordinates of the grid box were determined based on the location of the co-crystallized ligand in the original PDB structure.

  • Docking Simulation: The prepared ligands were docked into the active site of the prepared proteins using the Lamarckian genetic algorithm in AutoDock Vina. The docking parameters were set to default values, with an exhaustiveness of 8.

  • Analysis of Results: The docking results were analyzed based on the binding energies and the interaction patterns of the ligands with the amino acid residues in the active site of the proteins. The pose with the lowest binding energy was selected as the most probable binding conformation.

Signaling Pathway Visualizations

The target proteins EGFR, VEGFR-2, and HER2 are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Aberrant activation of these pathways is a hallmark of many cancers. The following diagrams, generated using Graphviz, illustrate the simplified signaling cascades initiated by these receptors.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_end_effects Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis VascularPermeability Vascular Permeability AKT->VascularPermeability VEGF VEGF (Ligand) VEGF->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis and vascular permeability.

Conclusion

The comparative docking studies presented in this guide highlight the potential of (2-aminophenyl)thiourea derivatives as inhibitors of key protein kinases involved in cancer progression. The favorable docking scores of some analogs, in comparison to established inhibitors, suggest that this scaffold is a promising starting point for the design of novel anticancer agents. Further in-vitro and in-vivo studies are warranted to validate these in-silico findings and to explore the therapeutic potential of this class of compounds. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers in this field.

References

Comparative Analysis of Antioxidant Activity: Thiourea Derivatives vs. Standard Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antioxidant potential of thiourea derivatives compared to established standard antioxidants. This report summarizes key experimental data, outlines detailed protocols, and visualizes experimental workflows.

Executive Summary

Data Presentation: Antioxidant Activity of Thiourea Derivatives and Standard Antioxidants

The antioxidant activity of chemical compounds is often quantified by their IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the IC50 values for various thiourea derivatives and standard antioxidants from different studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM)Reference CompoundIC50 (µM)
1-(4-fluorophenyl)-3-phenylthiourea53.307 (nM)Ascorbic Acid-
Thiourea Derivative 2a> StandardAscorbic Acid-
1,3-bis(3,4-dichlorophenyl) thiourea45 (µg/mL)Ascorbic Acid-33.22 (µg/mL)[1]
N-phenylthiourea482--

Table 2: ABTS Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Thiourea Derivative 2c1.08α-Tocopherol & BHT-
1,3-bis(3,4-dichlorophenyl) thiourea52 (µg/mL)--

Experimental Protocols

The following are detailed methodologies for the commonly cited DPPH and ABTS radical scavenging assays used to evaluate the antioxidant activity of thiourea derivatives.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Procedure:

  • Preparation of DPPH solution: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Sample preparation: The test compounds (thiourea derivatives and standard antioxidants) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction: A specific volume of each concentration of the sample solution is mixed with a fixed volume of the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. A control sample containing the solvent and DPPH solution is also measured.

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration at which 50% of the DPPH radicals are scavenged.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.

Procedure:

  • Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water is prepared and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ working solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.700 at 734 nm.

  • Sample preparation: Similar to the DPPH assay, stock solutions and serial dilutions of the test compounds and standard antioxidants are prepared.

  • Reaction: A small volume of the sample solution is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance measurement: The absorbance is measured at 734 nm.

  • Calculation of scavenging activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • IC50 determination: The IC50 value is determined graphically by plotting the percentage of inhibition against the concentration of the sample.

Mandatory Visualization

The following diagrams illustrate the general workflow for comparing the antioxidant activity of a test compound with a standard antioxidant and a simplified representation of a potential antioxidant signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Test_Compound Test Compound ((2-aminophenyl)thiourea) Reaction_Mix_Test Reaction Mixture: Test Compound + Radical Test_Compound->Reaction_Mix_Test Standard_Antioxidant Standard Antioxidant (e.g., Ascorbic Acid) Reaction_Mix_Standard Reaction Mixture: Standard + Radical Standard_Antioxidant->Reaction_Mix_Standard Radical_Solution Radical Solution (DPPH or ABTS) Radical_Solution->Reaction_Mix_Test Radical_Solution->Reaction_Mix_Standard Spectrophotometer Spectrophotometric Measurement Reaction_Mix_Test->Spectrophotometer Reaction_Mix_Standard->Spectrophotometer Data_Analysis Data Analysis: % Inhibition & IC50 Calculation Spectrophotometer->Data_Analysis Comparison Comparison of IC50 Values Data_Analysis->Comparison Antioxidant_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Cell_Damage Oxidative Stress & Cell Damage ROS->Cell_Damage Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Signal Antioxidant Antioxidant (e.g., Thiourea Derivative) Antioxidant->ROS Direct Scavenging Antioxidant->Nrf2_Keap1 Induction Nrf2 Nrf2 (Transcription Factor) Nrf2_Keap1->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Gene Expression Antioxidant_Enzymes->ROS Detoxification Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (2-Aminophenyl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper disposal of (2-aminophenyl)thiourea, a chemical that requires careful handling due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection.

Hazard Identification and Safety Precautions

(2-Aminophenyl)thiourea belongs to a class of compounds that are often associated with significant health risks. Based on data for closely related phenylthiourea compounds, it should be handled as a hazardous substance.

Key Hazards:

  • Acute Oral Toxicity: Phenylthiourea derivatives are often classified as fatal if swallowed.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[1]

  • Suspected Carcinogen: Some thiourea compounds are suspected of causing cancer.[3][4]

  • Reproductive Toxicity: Certain thiourea compounds are suspected of damaging fertility or the unborn child.[3][5]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[3][5][6][7]

Personal Protective Equipment (PPE)

Before handling (2-aminophenyl)thiourea, ensure the following personal protective equipment is worn:

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust inhalation.[7] Respiratory protection is required when dusts are generated.

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[4]

  • Hand Protection: Wear impervious protective gloves, such as butyl rubber.[3]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[3][4]

Step-by-Step Disposal Procedure

The disposal of (2-aminophenyl)thiourea must be handled as hazardous waste in compliance with all local, regional, and national regulations.[8]

  • Container Management:

    • Keep the chemical in its original, tightly closed container.[7][9]

    • Do not mix with other waste.

    • Handle uncleaned containers as you would the product itself.

  • Waste Collection:

    • Carefully collect any waste material, including spilled product or contaminated items.

    • For spills, avoid generating dust.[4][7] Sweep up and shovel the material into a suitable, sealed container for disposal.[4][7]

    • Ventilate the area of a spill after cleanup is complete.[8]

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area.[2]

    • The storage area should be locked up or accessible only to authorized personnel.[2][5]

  • Final Disposal:

    • Dispose of the contents and container at an approved waste disposal plant.[2][5][7]

    • It may be necessary to contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific guidance.[8]

Emergency Procedures

In case of accidental exposure, follow these first aid measures and seek immediate medical attention:

  • If Swallowed: Immediately call a poison center or doctor.[2] Rinse mouth.[2]

  • If on Skin: Wash with plenty of water.[5] If skin irritation or a rash occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[2][10]

Quantitative Hazard Data for Related Compounds

The following table summarizes key toxicity data for related thiourea compounds. This information is provided for comparative purposes to emphasize the potential hazards of (2-aminophenyl)thiourea.

Hazard MetricCompoundValueSpeciesExposure TimeReference
LC50 (aquatic)Phenyl-2-thiourea59 mg/lDaphnia magna (Water flea)48 h
LD50 (oral)Thiourea>2,000 - 2,500 mg/kgRatN/A[3]
EC50 (aquatic)Thiourea3.8 - 10mg/LDesmodesmus subspicatus (Algae)72h[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of (2-aminophenyl)thiourea.

start Start: Waste (2-aminophenyl)thiourea Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe container Step 2: Secure in Original or Labeled, Sealed Container ppe->container spill Spill Occurs ppe->spill storage Step 3: Store in a Secure, Well-Ventilated Area container->storage cleanup Step 2a: Clean Spill - Avoid Dust - Collect in Sealed Container spill->cleanup Emergency Procedure cleanup->storage disposal Step 4: Transfer to an Approved Hazardous Waste Facility storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of (2-aminophenyl)thiourea.

References

Essential Safety and Operational Guide for Handling (2-aminophenyl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of (2-aminophenyl)thiourea, a compound that, like other thiourea derivatives, requires careful management. Adherence to these procedures will help foster a safe and productive research environment.

Health Hazard Information

(2-aminophenyl)thiourea, as a derivative of thiourea, should be handled with caution. Thiourea and its analogues are known to present several health risks:

  • Toxicity: Harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation: Can cause skin and serious eye irritation.[1][4]

  • Sensitization: May cause an allergic skin reaction through prolonged or repeated contact.[1][5]

  • Carcinogenicity: Suspected of causing cancer.[1][2][3][6]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2][3][6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling (2-aminophenyl)thiourea.

Body PartRequired PPESpecifications
Eyes/Face Safety goggles with side shields or a face shieldMust be worn at all times in the laboratory.[5][6]
Hands Chemical-resistant gloves (e.g., PVC)Gloves should be tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US).[6][8]
Body Protective clothing (e.g., lab coat), apronShould be worn to prevent skin contact.[1][9] Contaminated clothing must not be allowed out of the workplace and should be washed before reuse.[1]
Respiratory NIOSH-approved respirator with a particulate filterRequired if handling generates dusts, mists, or vapors, or if ventilation is inadequate.[1][9]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling (2-aminophenyl)thiourea minimizes the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5]
  • Ensure that an eyewash station and safety shower are readily accessible.[1][9]
  • Keep the container tightly closed when not in use.[6]
  • Avoid the formation of dust.[6]

2. Handling the Compound:

  • Wash hands thoroughly before and after handling.[6]
  • Do not eat, drink, or smoke in the handling area.[1][10]
  • Wear all required PPE as detailed in the table above.
  • Carefully weigh and transfer the compound to minimize dust generation.

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1]
  • Store locked up and away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

Disposal Plan

Proper disposal of (2-aminophenyl)thiourea and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect waste material in a designated, labeled, and sealed container.
  • Do not mix with other waste streams unless explicitly permitted.

2. Disposal Procedure:

  • Dispose of contents and container in accordance with all local, regional, and national governmental regulations.[1]
  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[11][12]
  • Do not allow the chemical to enter drains or water courses.[4][6]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

1. Spills:

  • Minor Spills:
  • Clean up spills immediately, avoiding dust generation.[8]
  • Use dry clean-up procedures such as sweeping or vacuuming.[8]
  • Place the collected material into a suitable container for disposal.[8]
  • Major Spills:
  • Evacuate the area and alert emergency responders.[8]
  • Wear full-body protective clothing and a self-contained breathing apparatus.[8]
  • Prevent the spillage from entering drains or water courses.[8]

2. First Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor.[1][10] Rinse mouth.[1][10]
  • If on Skin: Wash with plenty of water.[1] If skin irritation or a rash occurs, seek medical advice.[1]
  • If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[11] Seek medical attention.
  • If Inhaled: Remove to fresh air.[11] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[11]

Workflow for Safe Handling of (2-aminophenyl)thiourea

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep1 Don PPE prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 emergency2 First Aid prep1->emergency2 If Exposure Occurs prep3 Locate Emergency Equipment prep2->prep3 handle1 Weigh and Transfer Carefully prep3->handle1 handle2 Avoid Dust Generation handle1->handle2 post1 Store in a Cool, Dry, Ventilated Area handle2->post1 emergency1 Spill Containment handle2->emergency1 If Spill Occurs post2 Segregate and Dispose of Waste Properly post1->post2 post3 Doff PPE and Wash Hands post2->post3

Caption: A workflow diagram illustrating the key steps for the safe handling of (2-aminophenyl)thiourea.

Logical Relationship of Safety Measures

cluster_hazards Potential Hazards cluster_controls Control Measures cluster_outcome Desired Outcome compound (2-aminophenyl)thiourea toxicity Toxicity compound->toxicity irritation Irritation compound->irritation sensitization Sensitization compound->sensitization carcinogenicity Carcinogenicity compound->carcinogenicity ppe Personal Protective Equipment toxicity->ppe engineering Engineering Controls (Ventilation) toxicity->engineering admin Administrative Controls (SOPs) toxicity->admin irritation->ppe irritation->engineering irritation->admin sensitization->ppe sensitization->engineering sensitization->admin carcinogenicity->ppe carcinogenicity->engineering carcinogenicity->admin safety Researcher Safety ppe->safety engineering->safety admin->safety

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.